ICA-27243
Description
Propriétés
IUPAC Name |
N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2N2O/c13-11-4-2-8(6-16-11)17-12(18)7-1-3-9(14)10(15)5-7/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGUOCFTHNGPBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CN=C(C=C2)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325457-89-4 | |
| Record name | ICA-27243 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325457894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ICA-27243 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VU7278D853 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of ICA-27243: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ICA-27243 is a potent and selective activator of the KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels, which are the primary molecular components of the neuronal M-current. By targeting a novel binding site within the voltage-sensor domain of the channel, this compound facilitates channel opening, leading to membrane hyperpolarization and a reduction in neuronal excitability. This mechanism of action underlies its demonstrated anticonvulsant properties in preclinical models of epilepsy. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, electrophysiological effects, and in vivo efficacy, supported by quantitative data and detailed experimental methodologies.
Introduction
The KCNQ family of voltage-gated potassium channels, particularly the heteromeric KCNQ2/Q3 channels, play a critical role in regulating neuronal excitability by generating the M-current, a subthreshold, non-inactivating potassium current. Dysregulation of M-current function is implicated in various neurological disorders, including epilepsy. This compound has emerged as a valuable pharmacological tool and a potential therapeutic lead due to its high potency and selectivity for KCNQ2/Q3 channels. This guide delves into the core mechanisms by which this compound exerts its effects.
Molecular Mechanism of Action
Direct and Selective Activation of KCNQ2/Q3 Channels
This compound is a direct activator of KCNQ2/Q3 channels. Its primary mechanism involves binding to the channel protein and promoting its transition to an open state. This action is highly selective for KCNQ2/Q3 heteromers.
Novel Binding Site on the Voltage-Sensor Domain
Unlike some other KCNQ channel openers that bind to the pore domain (S5-S6 loop), this compound interacts with a novel site located within the S1-S4 voltage-sensor domain (VSD) of the KCNQ2 subunit. This distinct binding site is responsible for its unique pharmacological profile and selectivity. The interaction with the VSD is thought to allosterically modulate the channel's gating machinery, making it more likely to open at physiological membrane potentials.
Electrophysiological Effects
The activation of KCNQ2/Q3 channels by this compound results in significant changes to the electrophysiological properties of neurons.
Hyperpolarization of the Neuronal Membrane
By increasing the open probability of KCNQ2/Q3 channels, this compound enhances the outward flow of potassium ions (K+), leading to a hyperpolarization of the neuronal membrane resting potential. This hyperpolarizing effect moves the membrane potential further from the threshold required to initiate an action potential, thereby reducing neuronal excitability.
Leftward Shift in the Voltage-Dependence of Activation
A key aspect of this compound's mechanism is its ability to induce a hyperpolarizing (leftward) shift in the voltage-dependence of KCNQ2/Q3 channel activation. This means that the channels are more likely to open at more negative membrane potentials than they would in the absence of the compound. At a concentration of 10 µM, this compound has been shown to shift the half-maximal activation voltage (V1/2) by approximately -19 mV.
Quantitative Data
The potency and selectivity of this compound have been characterized in various in vitro and in vivo assays.
| Assay Type | Channel Subtype | Parameter | Value |
| In Vitro Potency | |||
| ⁸⁶Rb⁺ Efflux Assay | KCNQ2/Q3 | EC₅₀ | ~0.2 µM |
| Whole-Cell Electrophysiology | KCNQ2/Q3 | EC₅₀ | ~0.4 µM |
| In Vitro Selectivity | |||
| ⁸⁶Rb⁺ Efflux Assay | KCNQ4 | EC₅₀ | >10-fold higher than KCNQ2/Q3 |
| ⁸⁶Rb⁺ Efflux Assay | KCNQ3/Q5 | EC₅₀ | >100-fold higher than KCNQ2/Q3 |
| In Vivo Efficacy (Anticonvulsant Activity) | |||
| Maximal Electroshock (MES) - Mouse | N/A | ED₅₀ | 8.4 mg/kg |
| Maximal Electroshock (MES) - Rat | N/A | ED₅₀ | 1.5 mg/kg |
| Pentylenetetrazole (PTZ) - Mouse | N/A | ED₅₀ | 3.9 mg/kg |
| Pentylenetetrazole (PTZ) - Rat | N/A | ED₅₀ | 2.2 mg/kg |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
-
Objective: To measure the effect of this compound on KCNQ2/Q3 channel currents and voltage-dependence of activation.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human KCNQ2 and KCNQ3 subunits.
-
Methodology:
-
Cells are cultured on glass coverslips and transferred to a recording chamber on an inverted microscope.
-
The chamber is perfused with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.
-
Borosilicate glass pipettes (3-5 MΩ resistance) are filled with an internal solution containing (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, and 2 ATP, pH adjusted to 7.2 with KOH.
-
Whole-cell recordings are established using standard patch-clamp techniques.
-
Cells are held at a holding potential of -80 mV.
-
Voltage steps are applied to elicit KCNQ2/Q3 currents in the absence and presence of varying concentrations of this compound.
-
Current-voltage relationships and conductance-voltage curves are generated to determine the EC₅₀ and the shift in V₁/₂ of activation.
-
⁸⁶Rb⁺ Efflux Assay
-
Objective: To assess the functional activity of KCNQ channels by measuring the efflux of the potassium surrogate, ⁸⁶Rb⁺.
-
Cell Lines: CHO cells stably expressing KCNQ2/Q3, KCNQ4, or KCNQ3/Q5.
-
Methodology:
-
Cells are seeded in 96-well plates and grown to confluence.
-
Cells are loaded with ⁸⁶Rb⁺ by incubation in a loading buffer containing the isotope for 2-4 hours.
-
The loading buffer is removed, and cells are washed with a resting buffer.
-
Cells are then incubated with a stimulation buffer containing a high concentration of KCl (to depolarize the membrane) and varying concentrations of this compound for a defined period.
-
The supernatant containing the effluxed ⁸⁶Rb⁺ is collected.
-
The remaining intracellular ⁸⁶Rb⁺ is extracted by lysing the cells.
-
The amount of ⁸⁶Rb⁺ in the supernatant and the cell lysate is quantified using a scintillation counter.
-
The percentage of ⁸⁶Rb⁺ efflux is calculated and plotted against the concentration of this compound to determine the EC₅₀.
-
Maximal Electroshock (MES) Seizure Model
-
Objective: To evaluate the anticonvulsant efficacy of this compound in a model of generalized tonic-clonic seizures.
-
Animal Models: Male CD-1 mice or Sprague-Dawley rats.
-
Methodology:
-
Animals are administered this compound or vehicle via oral gavage at various doses.
-
At the time of peak drug effect (predetermined by pharmacokinetic studies), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s in mice) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
The dose of this compound that protects 50% of the animals from seizures (ED₅₀) is calculated.
-
Pentylenetetrazole (PTZ) Seizure Model
-
Objective: To assess the efficacy of this compound in a chemical convulsant model that can mimic myoclonic and absence seizures.
-
Animal Models: Male CD-1 mice or Sprague-Dawley rats.
-
Methodology:
-
Animals are pre-treated with various doses of this compound or vehicle.
-
After a specified pre-treatment time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg, s.c.) is administered.
-
Animals are observed for the onset and severity of seizures (e.g., clonic convulsions).
-
The latency to the first seizure and the percentage of animals protected from seizures are recorded.
-
The ED₅₀ is determined based on the dose-response relationship.
-
Conclusion
This compound is a selective and potent activator of KCNQ2/Q3 potassium channels with a distinct mechanism of action involving binding to the voltage-sensor domain. Its ability to hyperpolarize the neuronal membrane and shift the voltage-dependence of channel activation provides a strong rationale for its anticonvulsant effects. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive understanding of this compound's pharmacological profile, supporting its use as a critical tool for studying KCNQ channel function and as a potential foundation for the development of novel anti-epileptic therapies.
An In-depth Technical Guide to the Discovery and Development of ICA-27243
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of ICA-27243, a novel small molecule and selective activator of the KCNQ2/Q3 (Kv7.2/Kv7.3) potassium channel. It details the compound's mechanism of action, pharmacological profile, key experimental evaluations, and therapeutic potential based on preclinical data.
Introduction and Discovery
This compound, with the chemical name N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide, was identified by Icagen, Inc. as a potent and selective activator of KCNQ2/Q3 voltage-gated potassium channels.[1][2] These channels are the primary molecular correlate of the neuronal "M-current," a subthreshold potassium current that plays a critical role in stabilizing the membrane potential and controlling neuronal excitability.[2][3] Mutations in the genes encoding KCNQ2 and KCNQ3 are linked to benign familial neonatal convulsions, a form of epilepsy, highlighting these channels as crucial targets for antiepileptic drugs.[2][4] this compound emerged from research efforts to develop novel channel activators with improved selectivity and a distinct mechanism from previous compounds, offering a new chemical scaffold for treating disorders of neuronal hyperexcitability.[2]
Mechanism of Action
This compound exerts its effects by directly modulating the function of KCNQ2/Q3 channels. Its activation of these channels increases potassium efflux, leading to hyperpolarization of the neuronal membrane.[2] This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, thereby reducing overall neuronal excitability and suppressing aberrant firing patterns associated with seizures.[1][2]
A key distinguishing feature of this compound is its binding site. Unlike non-selective KCNQ openers such as retigabine (B32265), which bind to a conserved tryptophan residue in the S5-S6 pore domain, this compound interacts with a novel site located within the S1-S4 voltage-sensor domain (VSD).[5][6] This distinct binding site is believed to be responsible for its higher subtype selectivity, as the VSD exhibits greater sequence diversity among KCNQ family members compared to the pore region.[5] The binding of this compound facilitates channel opening by causing a hyperpolarizing shift in the voltage-dependence of activation.[2]
Pharmacological Data
The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The data consistently demonstrate its potent activation of KCNQ2/Q3 channels and significant anticonvulsant effects at doses well-tolerated in animal models.
Data Presentation
Table 1: In Vitro Potency of this compound on KCNQ2/Q3 Channels
| Assay Type | Cell Line | Parameter | Value (μM) | Reference(s) |
|---|---|---|---|---|
| ⁸⁶Rb⁺ Efflux | CHO | EC₅₀ | 0.2 | [2] |
| Whole-Cell Electrophysiology | CHO | EC₅₀ | 0.4 | [2][7] |
| General Potency | - | EC₅₀ | 0.38 | [7][8] |
| Voltage-Dependence Shift | CHO | V₁/₂ Shift at 10 µM | -19 mV |[2] |
Table 2: Subtype Selectivity Profile of this compound
| Channel Subtype | Assay Type | Parameter | Value (μM) | Reference(s) |
|---|---|---|---|---|
| KCNQ2/Q3 | ⁸⁶Rb⁺ Efflux | EC₅₀ | 0.2 | [2][9] |
| KCNQ4 | ⁸⁶Rb⁺ Efflux | EC₅₀ | 7.1 | [9] |
| KCNQ3/Q5 | ⁸⁶Rb⁺ Efflux | Efficacy | Low (Emax not reached at 100 µM) |[2][8][9] |
Table 3: In Vivo Anticonvulsant Efficacy of this compound
| Animal Model | Seizure Model | Route | Parameter | Value (mg/kg) | Reference(s) |
|---|---|---|---|---|---|
| Mouse | Maximal Electroshock (MES) | p.o. | ED₅₀ | 8.4 - 8.6 | [1][2][8] |
| Mouse | Pentylenetetrazole (PTZ) | p.o. | ED₅₀ | 3.9 | [1] |
| Mouse | 6-Hz Psychomotor Seizure | i.p. | Active Dose | 10 | [1] |
| Rat | Maximal Electroshock (MES) | p.o. | ED₅₀ | 1.5 | [1] |
| Rat | Pentylenetetrazole (PTZ) | p.o. | ED₅₀ | 2.2 | [1] |
| Rat | Amygdala Kindling | p.o. | Protective Dose | 9 (Full Protection) |[1] |
Key Experimental Protocols
The characterization of this compound involved several key experimental procedures to establish its mechanism, potency, and efficacy.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To directly measure the effect of this compound on ion currents through KCNQ channels.
-
Methodology:
-
Chinese Hamster Ovary (CHO) cells stably expressing heteromultimeric KCNQ2/Q3 channels were cultured on glass coverslips.
-
A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular-like solution, was used to form a high-resistance seal (giga-seal) with the cell membrane.
-
The membrane patch under the pipette was ruptured to gain electrical access to the cell interior (whole-cell configuration).
-
The cell's membrane potential was clamped at a set voltage (e.g., -40 mV) to generate a tonic outward current.[9]
-
This compound was applied to the extracellular solution at varying concentrations.
-
The resulting changes in current amplitude and voltage-dependence of activation were recorded and analyzed to determine the EC₅₀ and the shift in the half-maximal activation voltage (V₁/₂).[2]
-
Protocol 2: ⁸⁶Rb⁺ Efflux Assay
-
Objective: To provide a higher-throughput method for measuring the functional activity of potassium channels.
-
Methodology:
-
CHO cells stably expressing the KCNQ channel subtypes of interest were seeded in 96-well plates.
-
Cells were incubated with a medium containing radioactive rubidium (⁸⁶Rb⁺), a congener of K⁺ that permeates potassium channels.
-
After loading, cells were washed with a buffer to remove extracellular ⁸⁶Rb⁺.
-
A high-potassium solution containing various concentrations of this compound was added to depolarize the cells and stimulate channel opening.
-
The amount of ⁸⁶Rb⁺ released (efflux) from the cells into the supernatant was quantified using a scintillation counter.
-
The data were used to generate concentration-response curves and calculate EC₅₀ values.[2]
-
Protocol 3: In Vivo Anticonvulsant Screening (MES and PTZ Models)
-
Objective: To assess the anticonvulsant efficacy of this compound in established rodent models of epilepsy.
-
Methodology:
-
Compound Administration: Male CD-1 mice or Sprague-Dawley rats were administered this compound orally (p.o.) or intraperitoneally (i.p.) at a range of doses.[1][8]
-
Maximal Electroshock (MES) Test: At a predetermined time after dosing, a brief electrical stimulus was applied via corneal or ear-clip electrodes to induce a seizure. The primary endpoint was the protection against the tonic hindlimb extension phase of the seizure.[1][2]
-
Pentylenetetrazole (PTZ) Test: A convulsant dose of PTZ was administered subcutaneously. The primary endpoint was the latency to, or prevention of, clonic or tonic-clonic seizures.[1]
-
Data Analysis: For each model, the percentage of animals protected at each dose was determined, and the data were used to calculate the median effective dose (ED₅₀).
-
Preclinical Development and Therapeutic Potential
Safety and Tolerability
Preclinical studies in rodents demonstrated a favorable safety window for this compound. Antiseizure efficacy was consistently observed at doses significantly lower than those causing motor impairment.[1] In rats, the ED₅₀ for effects on open-field locomotor activity was 40 mg/kg (p.o.), substantially higher than the anticonvulsant ED₅₀ values.[1] Furthermore, no impairment was noted in the Rotorod test at doses up to 100 mg/kg, and no cognitive deficits were observed in the Morris water maze test.[1] Importantly, studies showed no evidence of tolerance developing after repeated dosing.[1]
Therapeutic Potential
While primarily developed as an antiepileptic, the mechanism of reducing neuronal hyperexcitability gives this compound potential in other neurological and psychiatric disorders.
-
Epilepsy: Its potent, broad-spectrum efficacy in preclinical models suggests it could be effective for both generalized and partial seizures.[1]
-
Neuropathic Pain: The role of KCNQ channels in regulating the excitability of sensory neurons makes them attractive targets for pain.[5]
-
Amyotrophic Lateral Sclerosis (ALS): Excessive neuronal excitability is implicated in motor neuron degeneration. In preclinical ALS models, this compound was shown to prevent motor neuron death and improve neuromuscular function.[10]
-
Major Depressive Disorder (MDD): KCNQ channel modulation is being investigated as a novel therapeutic strategy for depression, with evidence suggesting openers may promote stress resilience.[11]
The development status of this compound is preclinical.[10] While it serves as a valuable tool compound, newer generation KCNQ2/3 openers with potentially improved properties are now advancing into clinical trials for conditions like ALS and epilepsy.[12][13]
Conclusion
This compound is a pioneering selective activator of the KCNQ2/Q3 potassium channel, distinguished by its novel binding site on the voltage-sensor domain. It exhibits potent in vitro activity and broad-spectrum anticonvulsant efficacy in vivo with a promising safety margin. The discovery and detailed characterization of this compound have not only validated the KCNQ2/Q3 channel as a key antiepileptic target but have also provided a critical chemical tool and structural blueprint for the ongoing development of next-generation channel modulators for a range of severe neurological disorders.
References
- 1. In vivo profile of this compound [N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide], a potent and selective KCNQ2/Q3 (Kv7.2/Kv7.3) activator in rodent anticonvulsant models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (this compound): a novel, selective KCNQ2/Q3 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuronal potassium channel openers in the management of epilepsy: role and potential of retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The KCNQ2/3 selective channel opener this compound binds to a novel voltage-sensor domain site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Potassium Channel | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. The Potential of KCNQ Potassium Channel Openers as Novel Antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zhimeng Biopharma's Next-Generation KCNQ2/3 Potassium Channel Opener Receives Clinical Trial Approval for ALS Phase 2/3 Study [prnewswire.com]
- 13. core-biopharma.com [core-biopharma.com]
Unveiling the Anticonvulsant Potential of ICA-27243: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICA-27243, a potent and selective activator of the KCNQ2/Q3 (Kv7.2/Kv7.3) potassium channels, has emerged as a significant compound of interest in the field of anticonvulsant drug discovery. These channels are critical regulators of neuronal excitability, and their activation represents a key therapeutic strategy for epilepsy. This technical guide provides a comprehensive overview of the anticonvulsant properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its efficacy and mode of action.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. A significant portion of patients exhibit resistance to currently available antiepileptic drugs (AEDs), highlighting the urgent need for novel therapeutic agents with distinct mechanisms of action. The neuronal M-current, predominantly mediated by the heteromeric assembly of KCNQ2 and KCNQ3 potassium channel subunits, plays a crucial role in stabilizing the membrane potential and controlling neuronal firing rates.[1] Consequently, openers of these channels are a promising class of anticonvulsants. This compound has been identified as a selective KCNQ2/Q3 channel opener, demonstrating significant anticonvulsant activity in a range of preclinical models.[1][2]
Mechanism of Action
This compound exerts its anticonvulsant effects by selectively targeting and activating KCNQ2/Q3 potassium channels.[1][2] This activation leads to a hyperpolarization of the neuronal membrane, making it more difficult for neurons to reach the threshold for firing action potentials. This dampening of neuronal excitability is the fundamental basis for its anticonvulsant properties.
The mechanism involves a hyperpolarizing shift in the voltage-dependence of channel activation.[1] Specifically, at a concentration of 10 μM, this compound induces a -19 mV shift in the half-maximal activation voltage (V1/2) of KCNQ2/Q3 channels.[1] This means the channels open at more negative membrane potentials, increasing potassium efflux and thereby reducing neuronal hyperexcitability. The activity of this compound can be blocked by M-current inhibitors such as XE-991 and linopirdine.[1][2]
Unlike some other KCNQ channel openers, this compound exhibits a high degree of selectivity. It is significantly less effective at activating KCNQ4 and KCNQ3/Q5 channels and shows no significant activity at a wide array of other ion channels and neurotransmitter receptors, including voltage-gated sodium channels and GABAa receptors.[1]
dot
References
Chemical structure and properties of ICA-27243
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of ICA-27243, a selective KCNQ2/Q3 potassium channel opener. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.
Chemical Structure and Properties
This compound, with the IUPAC name N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide, is a small molecule with a molecular weight of 268.65 g/mol and a molecular formula of C12H7ClF2N2O.[1][2] It is a white to off-white solid.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide | [Wickenden et al., 2008] |
| CAS Number | 325457-89-4 | [MedChemExpress] |
| Molecular Formula | C12H7ClF2N2O | [1][2] |
| Molecular Weight | 268.65 g/mol | [1][2] |
| SMILES | O=C(NC1=CN=C(Cl)C=C1)C2=CC(F)=C(F)C=C2 | [PubChem] |
| Solubility | Soluble in DMSO and Ethanol; Insoluble in water. | [Selleck Chemicals] |
Pharmacological Properties
This compound is a potent and selective opener of the KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels.[3][4] These channels are the primary molecular correlate of the neuronal M-current, a critical regulator of neuronal excitability.
Mechanism of Action
This compound binds to a novel allosteric site on the voltage-sensor domain (VSD) of the KCNQ2/Q3 channel.[5][6] This binding facilitates the opening of the channel, leading to a hyperpolarizing shift in the voltage-dependence of channel activation.[3][4] By activating KCNQ2/Q3 channels, this compound increases potassium efflux, which hyperpolarizes the neuronal membrane potential and reduces neuronal excitability. This mechanism is distinct from other KCNQ openers like retigabine, which bind to a different site in the pore region of the channel.[5]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on KCNQ2/Q3 channels.
Potency and Efficacy
This compound demonstrates potent activation of KCNQ2/Q3 channels in various in vitro assays.
Table 2: In Vitro Potency and Efficacy of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| ⁸⁶Rb⁺ Efflux | CHO cells expressing KCNQ2/Q3 | EC₅₀ | 0.2 µM | [3][4] |
| Whole-Cell Electrophysiology | CHO cells expressing KCNQ2/Q3 | EC₅₀ | 0.4 µM | [4] |
| Voltage-Dependence Shift (V₁/₂) | CHO cells expressing KCNQ2/Q3 | at 10 µM | -19 mV | [4] |
| General KCNQ2/Q3 Activation | - | EC₅₀ | 0.38 µM | [3] |
Selectivity
This compound exhibits selectivity for KCNQ2/Q3 channels over other KCNQ channel subtypes. It is significantly less effective at activating KCNQ4 and KCNQ3/Q5 channels.[3][4] Furthermore, it has been shown to be selective over a wide range of other neurotransmitter receptors and ion channels, including voltage-dependent sodium channels and GABA-gated chloride channels.[4]
In Vivo Efficacy
This compound has demonstrated broad-spectrum anticonvulsant activity in several rodent models of epilepsy.[7][8]
Table 3: In Vivo Anticonvulsant Activity of this compound
| Model | Species | Route | ED₅₀ / Effective Dose | Reference |
| Maximal Electroshock (MES) | Mouse | p.o. | 8.4 - 8.6 mg/kg | [7][8][9] |
| Maximal Electroshock (MES) | Rat | p.o. | 1.5 mg/kg | [7][8] |
| Pentylenetetrazole (PTZ) | Mouse | p.o. | 3.9 mg/kg | [7][8] |
| Pentylenetetrazole (PTZ) | Rat | p.o. | 2.2 mg/kg | [7][8] |
| Amygdala Kindling | Rat | p.o. | Full protection at 9 mg/kg | [7][10] |
| 6-Hz Psychomotor Seizure | Mouse | i.p. | Active at 10 mg/kg | [7][10] |
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize this compound, based on the methods described by Wickenden et al. (2008) in Molecular Pharmacology.
⁸⁶Rb⁺ Efflux Assay
This assay measures the functional activity of KCNQ2/Q3 channels by quantifying the efflux of the potassium surrogate ion, ⁸⁶Rb⁺.
Experimental Workflow for ⁸⁶Rb⁺ Efflux Assay
Caption: A generalized workflow for the ⁸⁶Rb⁺ efflux assay.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human KCNQ2 and KCNQ3 are cultured in a suitable medium (e.g., Ham's F-12) supplemented with fetal bovine serum and a selection antibiotic (e.g., G418).
-
Loading: Cells are incubated with a loading buffer containing ⁸⁶RbCl for a sufficient time to allow for cellular uptake.
-
Washing: The loading buffer is removed, and cells are washed with a low-potassium buffer to remove extracellular ⁸⁶Rb⁺.
-
Stimulation: A high-potassium buffer containing varying concentrations of this compound is added to the cells to stimulate ⁸⁶Rb⁺ efflux through the activated KCNQ2/Q3 channels.
-
Measurement: The amount of ⁸⁶Rb⁺ released into the supernatant and remaining in the cells (after lysis) is quantified using a scintillation counter.
-
Data Analysis: The percentage of ⁸⁶Rb⁺ efflux is calculated for each concentration of this compound, and the data are fitted to a dose-response curve to determine the EC₅₀ value.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents through KCNQ2/Q3 channels in response to this compound.
Methodology:
-
Cell Preparation: CHO cells expressing KCNQ2/Q3 are plated on coverslips for recording.
-
Recording Setup: Whole-cell recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Solutions:
-
External Solution (in mM): Typically contains NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose, with the pH adjusted to 7.4.
-
Internal (Pipette) Solution (in mM): Typically contains potassium gluconate or KCl, MgCl₂, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.
-
-
Voltage-Clamp Protocol:
-
To determine the EC₅₀, cells are held at a depolarized potential (e.g., -20 mV) to elicit a steady outward current. This compound is then applied at various concentrations, and the increase in current is measured.
-
To measure the shift in the voltage-dependence of activation, a series of depolarizing voltage steps are applied before and after the application of this compound. The resulting current-voltage relationships are then fitted with a Boltzmann function to determine the V₁/₂ of activation.
-
-
Data Analysis: The concentration-response data are fitted to a logistic equation to calculate the EC₅₀. The shift in the V₁/₂ of activation is calculated by subtracting the V₁/₂ in the absence of the compound from the V₁/₂ in the presence of this compound.
Conclusion
This compound is a valuable research tool for studying the physiological and pathophysiological roles of KCNQ2/Q3 channels. Its potency, selectivity, and in vivo efficacy make it a significant compound in the field of neuroscience and anticonvulsant drug discovery. This guide provides a foundational understanding of its chemical and pharmacological properties to aid in future research and development endeavors.
References
- 1. GSRS [precision.fda.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (this compound): a novel, selective KCNQ2/Q3 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The KCNQ2/3 selective channel opener this compound binds to a novel voltage-sensor domain site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo profile of this compound [N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide], a potent and selective KCNQ2/Q3 (Kv7.2/Kv7.3) activator in rodent anticonvulsant models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Potassium Channel | TargetMol [targetmol.com]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
Methodological & Application
Application Notes and Protocols for ICA-27243 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICA-27243 is a potent and selective opener of the KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels.[1][2] These channels are crucial for regulating neuronal excitability, and their activation leads to membrane hyperpolarization, which can dampen excessive neuronal firing.[3][4] This property makes KCNQ2/Q3 channels an attractive therapeutic target for conditions characterized by neuronal hyperexcitability, such as epilepsy.[3][4]
This compound distinguishes itself from other KCNQ channel openers by its selectivity for the KCNQ2/Q3 heteromeric channels.[3][4] Its binding site is located within the S1-S4 voltage-sensor domain, a novel site distinct from that of non-selective openers which typically bind to the S5-S6 pore domain.[3] These application notes provide detailed protocols for the in vitro characterization of this compound, including its effects on channel activity and cell viability.
Data Presentation
The following table summarizes the quantitative data for this compound's in vitro activity.
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | 0.38 µM | - | KCNQ2/Q3 potassium channel opening | [1][2][5] |
| EC50 | 0.2 µM | CHO cells expressing KCNQ2/Q3 | ⁸⁶Rb⁺ Efflux Assay | [1][4] |
| EC50 | 0.4 µM | CHO cells expressing KCNQ2/Q3 | Whole-Cell Current Assay | [1][4] |
| V₁/₂ Shift | -19 mV | CHO cells expressing KCNQ2/Q3 | Whole-Cell Electrophysiology (at 10 µM) | [1][4] |
Signaling Pathway
This compound selectively binds to and opens KCNQ2/Q3 channels, leading to an efflux of potassium ions (K⁺) from the neuron. This increased potassium conductance hyperpolarizes the cell membrane, making it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing neuronal excitability.
Experimental Workflow
A typical in vitro experimental workflow to characterize the effects of this compound is outlined below. This workflow begins with basic cell culture and viability assessment, followed by functional assays to determine the compound's effect on KCNQ2/Q3 channel activity.
Experimental Protocols
Cell Culture
a. CHO-K1 Cells Stably Expressing KCNQ2/Q3 Channels
-
Growth Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a 1:5 to 1:10 dilution.
b. SH-SY5Y Neuroblastoma Cells (Endogenously Expressing KCNQ2/Q3)
-
Growth Medium: A 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and Ham's F12 medium, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells at 80-90% confluency. These cells adhere lightly and can sometimes be detached by gentle tapping of the flask. If necessary, use a mild dissociation reagent.
Cell Viability Assay (MTT Assay)
This assay is performed to determine the cytotoxicity of this compound and to establish a non-toxic concentration range for functional assays.
-
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 24-48 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
⁸⁶Rb⁺ Efflux Assay
This assay provides a functional measure of KCNQ2/Q3 channel activity by tracking the efflux of the potassium surrogate, ⁸⁶Rb⁺.
-
Materials:
-
Cells expressing KCNQ2/Q3 channels (e.g., CHO-K1)
-
96-well plates
-
Loading Buffer: Culture medium containing 1-2 µCi/mL ⁸⁶Rb⁺.
-
Wash Buffer: A low-potassium buffer (e.g., HEPES-buffered saline).
-
Stimulation Buffer: Wash buffer containing various concentrations of this compound.
-
Lysis Buffer: 2% SDS solution.
-
Scintillation counter.
-
-
Protocol:
-
Seed cells in a 96-well plate and grow to confluency.
-
Aspirate the medium and add 100 µL of Loading Buffer to each well.
-
Incubate for 2-4 hours at 37°C to allow for ⁸⁶Rb⁺ uptake.
-
Aspirate the Loading Buffer and wash the cells 3-4 times with 200 µL of Wash Buffer to remove extracellular ⁸⁶Rb⁺.
-
Add 100 µL of Stimulation Buffer with the desired concentrations of this compound to the wells.
-
Incubate for 10-20 minutes at room temperature to allow for channel opening and ⁸⁶Rb⁺ efflux.
-
Transfer the supernatant (containing the effluxed ⁸⁶Rb⁺) to a scintillation vial or a separate 96-well plate for counting.
-
Add 100 µL of Lysis Buffer to the cells to release the remaining intracellular ⁸⁶Rb⁺.
-
Transfer the lysate to a separate scintillation vial or plate.
-
Measure the radioactivity in both the supernatant and the lysate using a scintillation counter.
-
Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration and determine the EC₅₀ value.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ionic currents flowing through the KCNQ2/Q3 channels in response to this compound.
-
Materials:
-
Cells expressing KCNQ2/Q3 channels.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).
-
-
Protocol:
-
Plate cells on glass coverslips suitable for electrophysiology.
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit KCNQ currents.
-
Perfuse the cell with the extracellular solution containing various concentrations of this compound.
-
Repeat the voltage-step protocol in the presence of the compound to measure the change in current amplitude.
-
To determine the shift in the voltage-dependence of activation, normalize the tail currents at a fixed voltage (e.g., -60 mV) following the activating voltage steps, plot them against the pre-pulse potential, and fit with a Boltzmann function to determine the V₁/₂ of activation.
-
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for ICA-27243 in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ICA-27243, a potent and selective KCNQ2/Q3 potassium channel opener, in patch clamp electrophysiology experiments. Detailed protocols, quantitative data summaries, and workflow diagrams are included to facilitate the study of M-currents and neuronal excitability.
Introduction
This compound is a small molecule that selectively activates heteromeric KCNQ2/Q3 potassium channels, which are the primary molecular correlates of the neuronal M-current.[1][2] The M-current is a subthreshold, non-inactivating potassium current that plays a crucial role in regulating neuronal excitability.[3][4] By potentiating the M-current, this compound causes membrane hyperpolarization and a dampening of neuronal firing, making it a valuable tool for studying neuronal function and a potential therapeutic agent for conditions characterized by neuronal hyperexcitability, such as epilepsy.[1][5][6]
This compound exerts its effects by binding to a novel site within the S1-S4 voltage-sensor domain (VSD) of the KCNQ2/Q3 channel.[2][7] This is distinct from other KCNQ channel openers like retigabine, which bind to the pore domain.[7] The binding of this compound facilitates channel opening, resulting in a hyperpolarizing shift in the voltage-dependence of activation.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from in vitro studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Channel Subtype | EC50 (µM) | Reference |
| ⁸⁶Rb⁺ Efflux | CHO | KCNQ2/Q3 | 0.2 | [1][5] |
| Whole-Cell Current | CHO | KCNQ2/Q3 | 0.4 | [1][5] |
| ⁸⁶Rb⁺ Efflux | CHO | KCNQ4 | 7.1 | [8] |
| Whole-Cell Current | SH-SY5Y | Endogenous M-current | Not specified | [1][5] |
Table 2: Electrophysiological Effects of this compound on KCNQ2/Q3 Channels
| Parameter | Concentration (µM) | Effect | Reference |
| Voltage of half-maximal activation (V₁/₂) shift | 10 | -19 mV | [1][5] |
| Membrane Potential | Not specified | Hyperpolarization | [1][5] |
Signaling Pathway and Mechanism of Action
The activation of KCNQ2/Q3 channels by this compound leads to an increase in potassium efflux, which hyperpolarizes the neuronal membrane potential. This hyperpolarization moves the membrane potential further away from the threshold for action potential firing, thereby reducing neuronal excitability.
Caption: Mechanism of this compound action on neuronal excitability.
Experimental Protocols
This section provides detailed protocols for investigating the effects of this compound using whole-cell patch clamp electrophysiology.
Cell Preparation
Experiments can be performed on a variety of preparations, including:
-
Cell lines stably expressing KCNQ2/Q3 channels: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used.
-
Neuronal cell lines with endogenous M-current: SH-SY5Y human neuroblastoma cells are a suitable model.[1][5]
-
Primary neurons: Cultured hippocampal or cortical neurons, or acute brain slices.
Solutions
Internal (Pipette) Solution (in mM):
-
K-Gluconate: 140
-
KCl: 10
-
HEPES: 10
-
EGTA: 1
-
Mg-ATP: 4
-
Na₂-GTP: 0.3
-
Adjust pH to 7.3 with KOH
-
Adjust osmolarity to ~290 mOsm
External (Bath) Solution (in mM):
-
NaCl: 140
-
KCl: 2.5
-
CaCl₂: 2
-
MgCl₂: 1
-
HEPES: 10
-
Glucose: 10
-
Adjust pH to 7.4 with NaOH
-
Adjust osmolarity to ~310 mOsm
This compound Stock Solution:
-
Prepare a 10 mM stock solution in DMSO.
-
Store at -20°C.
-
On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent effects.
Whole-Cell Voltage-Clamp Protocol
This protocol is designed to measure the effect of this compound on KCNQ2/Q3 channel currents.
-
Establish a whole-cell recording configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 500 ms) to elicit KCNQ2/Q3 currents.
-
Record baseline currents in the external solution (vehicle control).
-
Perfuse the cell with the external solution containing this compound at the desired concentration.
-
Repeat the voltage-step protocol to record currents in the presence of the compound.
-
To determine the voltage-dependence of activation, measure the tail currents at a hyperpolarized potential (e.g., -60 mV) following the depolarizing steps. Plot the normalized tail current amplitude against the prepulse potential and fit with a Boltzmann function to determine the V₁/₂.
-
To generate a concentration-response curve, apply increasing concentrations of this compound and measure the potentiation of the current at a specific voltage (e.g., -40 mV).
Whole-Cell Current-Clamp Protocol
This protocol is used to assess the impact of this compound on the cell's membrane potential and firing properties.
-
Establish a whole-cell recording configuration.
-
Record the resting membrane potential.
-
Inject a series of depolarizing current steps to elicit action potentials.
-
Record baseline firing frequency and membrane potential.
-
Perfuse the cell with the external solution containing this compound.
-
Repeat the current-step protocol and record the changes in resting membrane potential and firing frequency. A hyperpolarization of the membrane potential and a decrease in firing frequency are expected.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing this compound using patch clamp electrophysiology.
Caption: Experimental workflow for patch clamp analysis of this compound.
Troubleshooting and Considerations
-
Solubility: Ensure this compound is fully dissolved in the external solution. Sonication may be helpful.
-
Stability: Use freshly prepared dilutions of this compound for each experiment.
-
Specificity: To confirm the effects are mediated by KCNQ channels, the M-current blocker XE991 (10 µM) can be co-applied with this compound. XE991 should prevent the effects of this compound.[1][5]
-
Cell Health: Monitor the health of the cells throughout the recording. A stable gigaohm seal and low leak current are indicative of a healthy cell.
-
Voltage Control: Ensure adequate voltage clamp control, especially when recording large currents. Monitor the series resistance and compensate for it.
References
- 1. N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (this compound): a novel, selective KCNQ2/Q3 potassium channel activator [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Three Mechanisms Underlie KCNQ2/3 Heteromeric Potassium M-Channel Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional Control of KCNQ Channel Genes and the Regulation of Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The KCNQ2/3 selective channel opener this compound binds to a novel voltage-sensor domain site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preparing Stock Solutions of ICA-27243 in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the preparation of stock solutions of ICA-27243, a selective and potent opener of KCNQ2/Q3 potassium channels.[1][2] The protocols outlined below are intended for research purposes to ensure accurate and reproducible experimental results. This guide includes information on the physicochemical properties of this compound, its solubility in Dimethyl Sulfoxide (DMSO), step-by-step instructions for stock solution preparation, and recommendations for storage. Additionally, we present the signaling pathway of KCNQ2/Q3 channels and a workflow for the preparation of this compound stock solutions.
Introduction to this compound
This compound is a small molecule activator of the heteromeric KCNQ2/Q3 (Kv7.2/7.3) potassium channels, which are the molecular correlate of the neuronal M-current.[3] The M-current plays a crucial role in regulating neuronal excitability; its activation leads to hyperpolarization of the cell membrane, thereby reducing neuronal firing.[3][4] Due to its selective action, this compound is a valuable tool for studying the physiological roles of KCNQ2/Q3 channels and for investigating their potential as therapeutic targets for neurological disorders such as epilepsy.[3]
Physicochemical and Pharmacological Properties of this compound
A comprehensive understanding of the properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₇ClF₂N₂O | [2][5] |
| Molecular Weight | 268.65 g/mol | [2][5] |
| CAS Number | 325457-89-4 | [2][5] |
| Appearance | Powder | [1][5] |
| Mechanism of Action | Selective KCNQ2/Q3 potassium channel opener | [1] |
| EC₅₀ (KCNQ2/Q3) | 0.38 µM | [1][2] |
| EC₅₀ (⁸⁶Rb⁺ efflux) | 0.2 µM | [3][5] |
| EC₅₀ (whole-cell currents) | 0.4 µM | [3] |
Solubility of this compound in DMSO
Dimethyl Sulfoxide (DMSO) is a commonly used solvent for dissolving a wide range of organic compounds for in vitro and in vivo studies.[6] It is crucial to use high-purity, anhydrous (or newly opened) DMSO to ensure maximum solubility, as DMSO is hygroscopic and absorbed moisture can reduce its solvating power.[1][5]
| Solubility in DMSO | Concentration (mg/mL) | Concentration (mM) | Notes |
| High | 250 | 930.58 | Ultrasonic assistance may be required.[1] |
| High | 247 | 919.41 | Sonication is recommended.[2] |
| Moderate | 54 | 201.0 | Use fresh DMSO.[5] |
| Low | ≥ 2.08 | ≥ 7.74 | Clear solution.[1] |
Signaling Pathway of KCNQ2/Q3 Channels
The KCNQ2 and KCNQ3 genes encode for voltage-gated potassium channel subunits that co-assemble to form heterotetrameric channels.[4][7] These channels are predominantly expressed in the nervous system and are responsible for the M-current, a sub-threshold potassium current that stabilizes the membrane potential and controls neuronal excitability.[4] Mutations that reduce the function of KCNQ2/Q3 channels can lead to neuronal hyperexcitability and conditions like benign familial neonatal convulsions.[8] this compound acts as an opener of these channels, promoting potassium efflux and hyperpolarizing the neuron, thus reducing its firing rate.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions to achieve desired working concentrations for various assays.
Materials:
-
This compound powder (MW: 268.65 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 268.65 g/mol x 1000 mg/g = 2.6865 mg
-
-
-
Weigh this compound:
-
Carefully weigh out approximately 2.69 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube. Record the exact weight.
-
-
Add DMSO:
-
Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 268.65 ( g/mol )] / 10 (mmol/L)
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquot and Store:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]
-
Stock Solution Preparation Table (for different volumes):
| Desired Stock Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
| 1 mM | 0.269 mg | 1.343 mg | 2.687 mg |
| 5 mM | 1.343 mg | 6.716 mg | 13.433 mg |
| 10 mM | 2.687 mg | 13.433 mg | 26.865 mg |
| 50 mM | 13.433 mg | 67.163 mg | 134.325 mg |
| 100 mM | 26.865 mg | 134.325 mg | 268.650 mg |
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing this compound stock solutions.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.
-
Work in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
Conclusion
Proper preparation and storage of this compound stock solutions are critical for obtaining reliable and reproducible data in research settings. By following the detailed protocols and guidelines presented in this document, researchers can confidently prepare and utilize this compound for their investigations into the function of KCNQ2/Q3 channels and their role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Potassium Channel | TargetMol [targetmol.com]
- 3. N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (this compound): a novel, selective KCNQ2/Q3 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three Mechanisms Underlie KCNQ2/3 Heteromeric Potassium M-Channel Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. rikee.org [rikee.org]
- 8. Contribution of KCNQ2 and KCNQ3 to the medium and slow afterhyperpolarization currents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of ICA-27243 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICA-27243 is a potent and selective opener of the KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels.[1][2] These channels are crucial for regulating neuronal excitability, and their activation leads to hyperpolarization of the neuronal membrane, thus reducing the likelihood of action potential firing.[1][2] This mechanism of action makes this compound a compound of significant interest for treating disorders characterized by neuronal hyperexcitability, such as epilepsy.[3][4][5] Preclinical studies in rodent models have demonstrated its efficacy as an anticonvulsant.[4][6]
This document provides detailed application notes and protocols for the in vivo administration of this compound in various rodent models of seizures. It includes a summary of its efficacy, selectivity, and safety profile, as well as step-by-step experimental procedures.
Mechanism of Action
This compound selectively binds to a novel site on the voltage-sensor domain (VSD) of KCNQ2/Q3 channels, distinct from the binding site of non-selective KCNQ openers.[3][5] This interaction facilitates the opening of the channel, leading to an efflux of potassium ions (K+) from the neuron. The resulting hyperpolarization of the cell membrane makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby dampening neuronal excitability.[1][2]
Figure 1: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro selectivity and in vivo anticonvulsant efficacy of this compound.
Table 1: In Vitro Selectivity of this compound
| Channel Subtype | Assay | EC₅₀ (µM) | Reference |
| KCNQ2/Q3 | ⁸⁶Rb⁺ Efflux | 0.20 | [2][7][8] |
| KCNQ2/Q3 | Whole-Cell Current | 0.40 | [1][2] |
| KCNQ4 | ⁸⁶Rb⁺ Efflux | 7.1 | [7][8] |
| KCNQ3/Q5 | ⁸⁶Rb⁺ Efflux | >100 | [7][8] |
Table 2: In Vivo Anticonvulsant Efficacy of this compound
| Animal Model | Species | Administration | ED₅₀ (mg/kg) | Reference |
| Maximal Electroshock (MES) | Mouse (CD-1) | Oral (p.o.) | 8.6 | [4][6] |
| Maximal Electroshock (MES) | Rat (Wistar) | Oral (p.o.) | 1.5 | [4][9] |
| Pentylenetetrazole (PTZ) | Mouse (CD-1) | Oral (p.o.) | 3.9 | [4][9] |
| Pentylenetetrazole (PTZ) | Rat (Sprague-Dawley) | Oral (p.o.) | 2.2 | [4][9] |
| 6-Hz Psychomotor Seizure | Mouse | Intraperitoneal (i.p.) | Active at 10 | [4][6] |
| Amygdala Kindling | Rat | Oral (p.o.) | Full protection at 9 | [4][6] |
Table 3: Safety and Tolerability Profile of this compound in Rats
| Assessment | Administration | Effect | Dose (mg/kg) | Reference |
| Open-Field Locomotor Activity | Oral (p.o.) | ED₅₀ | 40 | [4] |
| Rotorod Performance | Oral (p.o.) | No Effect | Up to 100 | [4] |
| Cognition (Morris Water Maze) | Oral (p.o.) | No Impairment | 10 and 30 | [4] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments involving the administration of this compound in rodent models.
Protocol 1: Maximal Electroshock (MES)-Induced Seizure Model
Objective: To assess the ability of this compound to prevent the tonic hind-limb extension phase of a maximal electroshock-induced seizure.
Materials:
-
Male CD-1 mice or Wistar rats
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Electroshock device with corneal electrodes
-
Electrolyte solution (e.g., 0.9% saline) for electrodes
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least 3-5 days before the experiment.
-
Compound Preparation: Prepare a suspension of this compound in the chosen vehicle. Sonication may be required to ensure a uniform suspension. Prepare multiple concentrations to determine a dose-response curve.
-
Dosing:
-
Randomly assign animals to treatment groups (vehicle control and various doses of this compound).
-
Administer the compound or vehicle orally (p.o.) using a gavage needle. The volume is typically 1 ml/kg for rats and 10 ml/kg for mice.[10]
-
Allow for a pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed.
-
-
Seizure Induction:
-
Apply a drop of electrolyte solution to the corneal electrodes.
-
Gently place the electrodes on the corneas of the animal.
-
Deliver a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2-second duration).
-
-
Observation:
-
Immediately after the stimulus, observe the animal for the presence or absence of a tonic hind-limb extension seizure.
-
The endpoint is the latency to the seizure or the percentage of animals protected from the seizure in each group.[9]
-
-
Data Analysis: Calculate the ED₅₀, the dose at which 50% of the animals are protected from the tonic hind-limb extension.
Figure 2: Workflow for the MES-induced seizure model.
Protocol 2: Pentylenetetrazole (PTZ)-Induced Seizure Model
Objective: To evaluate the efficacy of this compound against clonic seizures induced by the chemical convulsant pentylenetetrazole (PTZ).
Materials:
-
Male CD-1 mice or Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg for mice, 35 mg/kg for rats, dissolved in saline)
-
Oral gavage needles
-
Syringes for subcutaneous injection
-
Observation chambers
-
Stopwatches
Procedure:
-
Animal Acclimation and Compound Preparation: Follow steps 1 and 2 from Protocol 1.
-
Dosing (this compound):
-
Randomly assign animals to treatment groups.
-
Administer this compound or vehicle orally (p.o.).
-
Allow for a pre-treatment period (e.g., 30-60 minutes).
-
-
Seizure Induction:
-
Administer a convulsant dose of PTZ via subcutaneous (s.c.) injection.
-
-
Observation:
-
Immediately place the animal in an individual observation chamber.
-
Record the latency to the first sign of a clonic seizure (e.g., facial clonus, limb clonus) or the onset of generalized clonic-tonic seizures.
-
Observe for a set period (e.g., 30 minutes).
-
-
Data Analysis: Compare the latency to seizure onset between the vehicle and this compound-treated groups. Calculate the ED₅₀ based on the dose that significantly increases the seizure latency.[9]
Figure 3: Workflow for the PTZ-induced seizure model.
Conclusion
This compound is a valuable research tool for investigating the role of KCNQ2/Q3 channels in neuronal excitability. The protocols outlined above provide a framework for conducting in vivo studies to assess its anticonvulsant properties in established rodent models. The compound's oral bioavailability and broad-spectrum efficacy in these models, coupled with a favorable safety margin, underscore its potential as a therapeutic agent for epilepsy.[4] Researchers should adhere to appropriate animal welfare guidelines and institutional protocols when conducting these experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (this compound): a novel, selective KCNQ2/Q3 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The KCNQ2/3 selective channel opener this compound binds to a novel voltage-sensor domain site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo profile of this compound [N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide], a potent and selective KCNQ2/Q3 (Kv7.2/Kv7.3) activator in rodent anticonvulsant models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Rubidium Efflux Assay Using ICA-27243
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KCNQ (Kv7) family of voltage-gated potassium channels, particularly the heteromeric KCNQ2/Q3 channels, are crucial regulators of neuronal excitability.[1] These channels are responsible for the M-current, a sub-threshold potassium current that stabilizes the membrane potential and controls neuronal firing rates.[2] Dysfunctional KCNQ2/Q3 channels have been implicated in neurological disorders such as epilepsy, making them a key target for therapeutic intervention.[3]
ICA-27243 is a potent and selective opener of KCNQ2/Q3 channels.[3][4] It enhances channel activity by binding to a novel site within the voltage-sensor domain (VSD) of the channel, specifically in the S1-S4 region.[5] This binding facilitates a hyperpolarizing shift in the voltage-dependence of channel activation, leading to increased potassium efflux and neuronal hyperpolarization.[3][4]
The rubidium (Rb⁺) efflux assay is a robust, medium-throughput functional assay used to screen and characterize compounds that modulate potassium channel activity.[6][7] In this assay, cells expressing the target potassium channel are loaded with non-radioactive Rb⁺, which serves as a surrogate for K⁺.[6] Activation of the potassium channels leads to the efflux of Rb⁺ from the cells, which can be quantified using atomic absorption spectroscopy (AAS).[6][8] This method provides a direct measure of ion channel function and is a valuable tool for identifying and characterizing novel potassium channel modulators like this compound.[9]
Quantitative Data Summary
The following table summarizes the quantitative data for this compound's activity on KCNQ2/Q3 channels as determined by rubidium efflux and electrophysiological assays.
| Compound | Assay Type | Cell Line | Target | Parameter | Value | Reference |
| This compound | Rubidium (⁸⁶Rb⁺) Efflux | CHO cells expressing KCNQ2/Q3 | KCNQ2/Q3 | EC₅₀ | 0.2 µM | [3][4] |
| This compound | Whole-cell Electrophysiology | CHO cells expressing KCNQ2/Q3 | KCNQ2/Q3 | EC₅₀ | 0.4 µM | [3][4] |
| This compound | Whole-cell Electrophysiology | CHO cells expressing KCNQ2/Q3 | KCNQ2/Q3 | V₁/₂ shift at 10 µM | -19 mV | [3][4] |
| This compound | General KCNQ2/Q3 Opener | Not Applicable | KCNQ2/Q3 | EC₅₀ | 0.38 µM | [4] |
Signaling Pathway and Mechanism of Action
This compound acts as a positive allosteric modulator of the KCNQ2/Q3 channel. Its binding to the voltage-sensor domain facilitates the opening of the channel pore in response to membrane depolarization, leading to an efflux of potassium ions. This hyperpolarizes the cell membrane, making it less excitable and reducing the likelihood of action potential firing.
Caption: Mechanism of this compound action on KCNQ2/Q3 channels.
Experimental Protocols
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing rat KCNQ2 and KCNQ3 subunits.
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418).
-
Phosphate-Buffered Saline (PBS): Ca²⁺ and Mg²⁺ free.
-
Rubidium Loading Buffer (RLB): 150 mM NaCl, 5.4 mM RbCl, 2 mM CaCl₂, 0.8 mM MgSO₄, 5.5 mM Glucose, 25 mM HEPES, pH 7.4.
-
Wash Buffer (WB): 150 mM NaCl, 5.4 mM KCl, 2 mM CaCl₂, 0.8 mM MgSO₄, 5.5 mM Glucose, 25 mM HEPES, pH 7.4.
-
Stimulation Buffer (SB): 100 mM NaCl, 50 mM KCl, 2 mM CaCl₂, 0.8 mM MgSO₄, 5.5 mM Glucose, 25 mM HEPES, pH 7.4.
-
This compound Stock Solution: 10 mM in DMSO.
-
Lysis Buffer: 0.1% Triton X-100 in deionized water.
Experimental Workflow
The following diagram outlines the key steps in the rubidium efflux assay.
Caption: Workflow for the Rubidium Efflux Assay.
Detailed Protocol
-
Cell Seeding and Culture:
-
Trypsinize and count CHO-KCNQ2/Q3 cells.
-
Seed the cells into a 96-well cell culture plate at a density of 50,000 to 100,000 cells per well.
-
Incubate at 37°C in a 5% CO₂ incubator for 24-48 hours to allow for cell adherence and formation of a confluent monolayer.
-
-
Rubidium Loading:
-
Aspirate the culture medium from each well.
-
Wash the cell monolayer once with 200 µL of PBS.
-
Aspirate the PBS and add 100 µL of Rubidium Loading Buffer (RLB) to each well.
-
Incubate the plate at 37°C for 2-4 hours.
-
-
Washing:
-
Aspirate the RLB.
-
Wash the cells three times with 200 µL of Wash Buffer (WB) per well to remove extracellular rubidium.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in WB. The final DMSO concentration should be kept below 0.5%.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO in WB) and positive control wells.
-
Incubate the plate at room temperature for 10-15 minutes.
-
-
Channel Stimulation and Efflux:
-
Add 100 µL of Stimulation Buffer (SB) to each well to depolarize the cell membrane and activate the KCNQ2/Q3 channels.
-
Incubate at room temperature for 10-20 minutes to allow for rubidium efflux.
-
-
Sample Collection:
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate. This sample contains the effluxed rubidium.
-
Aspirate the remaining solution from the cell plate.
-
Add 200 µL of Lysis Buffer to each well of the cell plate and incubate for at least 30 minutes at room temperature to ensure complete cell lysis. This sample contains the intracellular rubidium.
-
-
Rubidium Quantification:
-
Determine the rubidium concentration in both the supernatant and lysate samples using an atomic absorption spectrometer at a wavelength of 780 nm.
-
Generate a standard curve using known concentrations of RbCl to accurately quantify the rubidium in the experimental samples.
-
-
Data Analysis:
-
Calculate the percentage of rubidium efflux for each well using the following formula:
% Rb⁺ Efflux = [Rb⁺ in Supernatant / (Rb⁺ in Supernatant + Rb⁺ in Lysate)] x 100
-
Plot the % Rb⁺ Efflux against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for this compound.
-
Conclusion
The rubidium efflux assay is a reliable and efficient method for studying the functional activity of KCNQ2/Q3 channels and for characterizing the pharmacological properties of modulators like this compound. The detailed protocol provided herein offers a comprehensive guide for researchers to implement this assay in their drug discovery and development workflows. The quantitative data and mechanistic insights into this compound's action underscore its potential as a selective tool for investigating KCNQ2/Q3 channel function and as a lead compound for the development of novel therapeutics for neurological disorders.
References
- 1. A medium-throughput functional assay of KCNQ2 potassium channels using rubidium efflux and atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three Mechanisms Underlie KCNQ2/3 Heteromeric Potassium M-Channel Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (this compound): a novel, selective KCNQ2/Q3 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The KCNQ2/3 selective channel opener this compound binds to a novel voltage-sensor domain site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acseusa.org [acseusa.org]
- 8. aurorabiomed.com [aurorabiomed.com]
- 9. Validation of an atomic absorption rubidium ion efflux assay for KCNQ/M-channels using the ion Channel Reader 8000 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of ICA-27243 on M-Current
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICA-27243 is a potent and selective opener of KCNQ2/Q3 (Kv7.2/Kv7.3) potassium channels.[1][2][3] These channels are the primary molecular components of the neuronal M-current, a subthreshold, non-inactivating potassium current that plays a crucial role in regulating neuronal excitability.[2] Dysregulation of the M-current is implicated in various neurological disorders, including epilepsy. This compound enhances M-current activity by binding to a novel site on the voltage-sensor domain (S1-S4) of the KCNQ2/Q3 channel complex, causing a hyperpolarizing shift in the voltage-dependence of channel activation.[4] This leads to increased potassium efflux and neuronal hyperpolarization, thereby reducing neuronal firing.
These application notes provide detailed protocols for measuring the effects of this compound on the M-current using two common experimental paradigms: whole-cell patch-clamp electrophysiology and rubidium (Rb⁺) efflux assays.
Data Presentation
The following tables summarize the quantitative effects of this compound on KCNQ2/Q3 channels, the molecular correlate of the M-current.
Table 1: Potency of this compound on KCNQ2/Q3 Channels
| Assay Type | Cell Line | Parameter | Value |
| Whole-Cell Electrophysiology | CHO cells expressing KCNQ2/Q3 | EC₅₀ | 0.4 µM[1][2] |
| ⁸⁶Rb⁺ Efflux Assay | CHO cells expressing KCNQ2/Q3 | EC₅₀ | 0.2 µM[1][2] |
| Unknown | Not Specified | EC₅₀ | 0.38 µM[1][3] |
Table 2: Biophysical Effects of this compound on KCNQ2/Q3 Channels
| Parameter | Condition | Effect |
| Voltage-dependence of activation (V₁/₂) | 10 µM this compound | -19 mV hyperpolarizing shift[1][2] |
| Membrane Potential | SH-SY5Y neuroblastoma cells | Hyperpolarization[1][2] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism by which this compound modulates the M-current.
Caption: Mechanism of this compound action on the M-current.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the measurement of M-currents in a heterologous expression system (CHO cells) or a human neuroblastoma cell line with native M-current (SH-SY5Y).
1. Cell Culture and Preparation
-
CHO-K1 Cells Stably Expressing KCNQ2/Q3:
-
Culture cells in F-12 nutrient mixture medium supplemented with 10% FBS, penicillin (50 units/mL), and streptomycin (B1217042) (50 µg/mL) at 37°C in 5% CO₂.
-
For experiments, plate cells on glass coverslips and allow them to reach 50-70% confluency.
-
-
SH-SY5Y Cells:
-
Culture undifferentiated SH-SY5Y cells in a 1:1 mixture of MEM and Ham's F-12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
To enhance M-current expression, differentiate cells by treating with 10 µM retinoic acid in a low-serum (1%) medium for 5-7 days.
-
2. Solutions
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Intracellular (Pipette) Solution (in mM): 130 K-gluconate, 5 KCl, 1 MgCl₂, 0.5 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.
3. Electrophysiological Recording
-
Apparatus: Use a patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Pipettes: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Procedure:
-
Transfer a coverslip with cells to the recording chamber and perfuse with extracellular solution.
-
Establish a gigaohm seal (>1 GΩ) between the pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes.
-
4. Voltage-Clamp Protocol for M-Current
-
Holding Potential: Hold the cell at -80 mV.
-
Voltage Steps: Apply depolarizing voltage steps from -80 mV to +40 mV in 10 mV increments for 500 ms (B15284909) to 1 s.
-
Data Acquisition: Record the resulting currents. The M-current is a slowly activating, non-inactivating outward current.
-
This compound Application:
-
Record baseline M-currents.
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound (e.g., 0.1 - 10 µM).
-
After 3-5 minutes of drug application, repeat the voltage-clamp protocol to record the potentiated M-current.
-
To determine the voltage-dependence of activation, measure the tail current amplitude at a fixed potential (e.g., -60 mV) following the depolarizing steps. Plot the normalized tail current amplitude against the prepulse potential and fit with a Boltzmann function to determine the V₁/₂.
-
Caption: Workflow for whole-cell patch-clamp experiments.
Protocol 2: ⁸⁶Rb⁺ Efflux Assay
This assay provides a higher-throughput method to assess KCNQ2/Q3 channel activity by measuring the efflux of the potassium surrogate, ⁸⁶Rb⁺.
1. Cell Preparation
-
Plate CHO cells stably expressing KCNQ2/Q3 in 96-well plates and grow to confluency.
2. Solutions
-
Loading Buffer: Physiological salt solution containing ⁸⁶RbCl (e.g., 1 µCi/mL).
-
Wash Buffer: Physiological salt solution without ⁸⁶RbCl.
-
Stimulation Buffer: High-potassium solution (e.g., 50 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity) to depolarize the cells and open voltage-gated channels. This buffer should also contain varying concentrations of this compound.
-
Lysis Buffer: 0.1% Triton X-100 or 0.1 M NaOH.
3. Assay Procedure
-
Loading: Aspirate the culture medium and add ⁸⁶Rb⁺ loading buffer to each well. Incubate for 2-4 hours at 37°C to allow for cellular uptake of ⁸⁶Rb⁺.
-
Washing: Aspirate the loading buffer and wash the cells 3-4 times with wash buffer to remove extracellular ⁸⁶Rb⁺.
-
Stimulation and Drug Application: Add the stimulation buffer containing different concentrations of this compound to the wells. Incubate for a defined period (e.g., 10-20 minutes) at room temperature.
-
Collection: Transfer the supernatant (containing the effluxed ⁸⁶Rb⁺) from each well to a scintillation vial or a corresponding 96-well plate for counting.
-
Lysis: Add lysis buffer to the wells to release the remaining intracellular ⁸⁶Rb⁺.
-
Counting: Transfer the lysate to scintillation vials or a separate plate.
-
Quantification: Measure the radioactivity in both the supernatant and the lysate using a scintillation counter.
4. Data Analysis
-
Calculate the percentage of ⁸⁶Rb⁺ efflux for each well:
-
% Efflux = [Counts in Supernatant / (Counts in Supernatant + Counts in Lysate)] * 100
-
-
Plot the % efflux against the concentration of this compound and fit the data with a sigmoidal dose-response curve to determine the EC₅₀.
Caption: Workflow for the ⁸⁶Rb⁺ efflux assay.
References
Application Notes and Protocols for Studying Synaptic Transmission with ICA-27243
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICA-27243 is a potent and selective opener of KCNQ2/Q3 (Kv7.2/7.3) potassium channels, which are key regulators of neuronal excitability.[1][2][3] These channels are responsible for the M-current, a sub-threshold potassium current that helps to stabilize the membrane potential and control action potential firing. By activating KCNQ2/Q3 channels, this compound causes hyperpolarization of the neuronal membrane, making it less likely for neurons to fire action potentials.[1][2] This mechanism of action makes this compound a valuable tool for studying the role of KCNQ2/Q3 channels in synaptic transmission and for investigating its potential as an anticonvulsant and therapeutic agent for other neurological disorders characterized by neuronal hyperexcitability.[2][4]
Mechanism of Action
This compound acts as a positive allosteric modulator of heterotetrameric KCNQ2/Q3 channels.[5] Unlike some other KCNQ channel openers that bind to the pore domain, this compound has a novel binding site within the S1-S4 voltage-sensor domain (VSD) of the channel.[5] This interaction facilitates the opening of the channel, leading to an increased outward potassium current. The activation of KCNQ2/Q3 channels by this compound results in a hyperpolarizing shift in the voltage-dependence of channel activation.[1][2] This means that the channels are more likely to be open at the resting membrane potential, contributing to a reduction in neuronal excitability. The M-current inhibitors XE-991 and linopirdine (B1675542) can prevent the hyperpolarization induced by this compound.[1][2]
Data Presentation
The following tables summarize the quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Channel Subtype | Parameter | Value | Reference |
| ⁸⁶Rb⁺ Efflux | CHO | KCNQ2/Q3 | EC₅₀ | 0.2 µM | [2] |
| Whole-Cell Current | CHO | KCNQ2/Q3 | EC₅₀ | 0.4 µM | [2] |
| Whole-Cell Current | CHO | KCNQ4 | EC₅₀ | 9.7 µM | |
| Membrane Potential | SH-SY5Y | Endogenous M-current | Hyperpolarization | Observed at 10 µM | [2] |
| Voltage-Dependence Shift | CHO | KCNQ2/Q3 | V₁/₂ Shift | -19 mV at 10 µM | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Epilepsy Model | Administration Route | Parameter | Value | Reference |
| Mouse | Maximal Electroshock | Oral | ED₅₀ | 8.4 mg/kg | [2] |
Signaling Pathway Diagram
References
- 1. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hippocampal slice preparation for electrophysiology [protocols.io]
- 3. Obtaining Acute Brain Slices [en.bio-protocol.org]
- 4. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures | Springer Nature Experiments [experiments.springernature.com]
- 5. Preparing Viable Hippocampal Slices from Adult Mice for the Study of Sharp Wave-ripples [en.bio-protocol.org]
Application of ICA-27243 in Neuronal Hyperexcitability Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronal hyperexcitability is a key pathological feature in a range of neurological disorders, including epilepsy, neuropathic pain, and certain neurodevelopmental conditions.[1][2][3] This state of heightened neuronal activity can result from an imbalance between excitatory and inhibitory signaling in the central nervous system.[1] One critical regulator of neuronal excitability is the M-current, a non-inactivating potassium current predominantly mediated by the KCNQ2 and KCNQ3 (Kv7.2/Kv7.3) voltage-gated potassium channels.[4][5] Activation of these channels leads to membrane hyperpolarization and a reduction in neuronal firing frequency, thus representing a promising therapeutic strategy for conditions of hyperexcitability.[6]
ICA-27243 is a potent and selective small molecule activator of KCNQ2/Q3 potassium channels.[4][7] It has demonstrated significant anticonvulsant and antiepileptic effects in a variety of preclinical models.[4][7][8] Unlike some other KCNQ channel modulators, this compound exhibits selectivity for KCNQ2/Q3 heteromers over other KCNQ subtypes, which may offer a more targeted therapeutic approach with a potentially improved side-effect profile.[4][9][10] These application notes provide an overview of the utility of this compound in models of neuronal hyperexcitability and detailed protocols for its experimental use.
Data Presentation
The following tables summarize the quantitative data for this compound's activity in various in vitro and in vivo models.
Table 1: In Vitro Efficacy of this compound
| Assay System | Cell Type | Parameter | Value | Reference |
| ⁸⁶Rb⁺ Efflux Assay | CHO cells expressing KCNQ2/Q3 | EC₅₀ | 0.2 µM | [4] |
| Whole-Cell Electrophysiology | CHO cells expressing KCNQ2/Q3 | EC₅₀ | 0.4 µM | [4][7] |
| Whole-Cell Electrophysiology | CHO cells expressing KCNQ4 | EC₅₀ | 9.7 µM | [11] |
| Whole-Cell Electrophysiology | CHO cells expressing KCNQ3/Q5 | - | Ineffective | [4][11] |
| Voltage-Clamp Electrophysiology | CHO cells expressing KCNQ2/Q3 | V₁/₂ Shift | -19 mV at 10 µM | [4][7] |
Table 2: In Vivo Anticonvulsant Activity of this compound
| Animal Model | Seizure Induction Method | Route of Administration | ED₅₀ | Reference |
| Mouse | Maximal Electroshock (MES) | Oral (p.o.) | 8.4 - 8.6 mg/kg | [4][7][12] |
| Rat | Maximal Electroshock (MES) | Oral (p.o.) | 1.5 mg/kg | [12][13] |
| Mouse | Pentylenetetrazole (PTZ) | Oral (p.o.) | 3.9 mg/kg | [12][13] |
| Rat | Pentylenetetrazole (PTZ) | Oral (p.o.) | 2.2 mg/kg | [12][13] |
| Mouse | 6-Hz Psychomotor Seizure | Intraperitoneal (i.p.) | Active at 10 mg/kg | [12] |
| Rat | Amygdala Kindling Model | Oral (p.o.) | Full protection at 9 mg/kg | [12] |
Signaling Pathway and Mechanism of Action
This compound selectively binds to the voltage-sensor domain (VSD) of the KCNQ2 and KCNQ3 channels, a site distinct from other KCNQ openers like retigabine (B32265).[9][10] This interaction potentiates channel activity by causing a hyperpolarizing shift in the voltage-dependence of activation.[4][7] This means the channels are more likely to be open at the resting membrane potential, leading to an increased outward potassium current (the M-current). This enhanced M-current hyperpolarizes the neuronal membrane, moving it further from the threshold for action potential firing and thereby dampening neuronal excitability.
Caption: Mechanism of action of this compound on KCNQ2/Q3 channels.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the application of this compound in models of neuronal hyperexcitability.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in a Heterologous Expression System
Objective: To determine the potency and efficacy of this compound on human KCNQ2/Q3 channels.
Materials:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human KCNQ2 and KCNQ3 subunits.
-
Standard cell culture reagents.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 5 ATP (pH 7.2 with KOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
Procedure:
-
Plate the KCNQ2/Q3 expressing cells onto glass coverslips 24-48 hours before the experiment.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a voltage step protocol to elicit KCNQ2/Q3 currents (e.g., depolarizing steps from -80 mV to +40 mV in 10 mV increments for 500 ms).
-
After recording a stable baseline current, perfuse the cell with the external solution containing various concentrations of this compound (e.g., 0.01 µM to 30 µM).
-
Repeat the voltage step protocol at each concentration to record the potentiated currents.
-
Perform a final washout with the external solution to check for reversibility.
-
Analyze the data by measuring the current amplitude at a specific voltage (e.g., +40 mV) for each concentration.
-
Plot the concentration-response curve and fit with a Hill equation to determine the EC₅₀.
Protocol 2: Mouse Maximal Electroshock (MES) Seizure Model
Objective: To assess the in vivo anticonvulsant efficacy of this compound.
Materials:
-
Male CD-1 mice (20-25 g).
-
This compound.
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water).
-
Electroshock apparatus with corneal electrodes.
-
0.9% saline solution.
Procedure:
-
Fast the mice overnight with free access to water.
-
Prepare this compound in the vehicle at desired concentrations.
-
Administer this compound or vehicle orally (p.o.) to different groups of mice (n=6-10 per group).
-
At the time of peak drug effect (determined by pharmacokinetic studies, typically 30-60 minutes), apply a drop of saline to the eyes of each mouse.
-
Deliver a maximal electroshock (e.g., 50 mA, 60 Hz, 0.2 s duration) via the corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the percentage of protected mice at each dose.
-
Determine the ED₅₀ value using probit analysis.
References
- 1. Mechanisms Driving the Emergence of Neuronal Hyperexcitability in Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What contributes to hyperexcitability in Alzheimer’s disease? | VJDementia [vjdementia.com]
- 4. N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (this compound): a novel, selective KCNQ2/Q3 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potassium Channels (including KCNQ) and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Neuronal potassium channel openers in the management of epilepsy: role and potential of retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vivo profile of this compound [N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide], a potent and selective KCNQ2/Q3 (Kv7.2/Kv7.3) activator in rodent anticonvulsant models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The KCNQ2/3 selective channel opener this compound binds to a novel voltage-sensor domain site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
Application Notes and Protocols for Long-Term Stability and Storage of ICA-27243 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICA-27243 is a potent and selective opener of the KCNQ2/Q3 (Kv7.2/Kv7.3) potassium channels, which are crucial regulators of neuronal excitability. As such, this compound is a valuable tool in neuroscience research and a potential therapeutic agent for epilepsy and other neurological disorders characterized by neuronal hyperexcitability. Ensuring the integrity and stability of this compound solutions over time is paramount for obtaining reproducible and reliable experimental results. These application notes provide detailed protocols and guidelines for the long-term storage and stability assessment of this compound solutions.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value |
| Molecular Formula | C₁₂H₇ClF₂N₂O |
| Molecular Weight | 268.65 g/mol |
| CAS Number | 325457-89-4 |
| Appearance | Crystalline solid, powder |
| Solubility | Soluble in DMSO (e.g., 54 mg/mL or ~201 mM) and Ethanol. Insoluble in water.[1] |
Recommended Long-Term Storage Conditions
Proper storage is critical to minimize degradation and maintain the potency of this compound. The following storage conditions are recommended based on supplier data sheets.
Solid Compound
| Storage Temperature | Duration | Notes |
| -20°C | Up to 3 years[1][2] | Protect from light and moisture. |
| 4°C | Short-term | For immediate use. |
Stock Solutions (in DMSO)
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 2 years[3] | Recommended for long-term storage. Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[1][3] |
| -20°C | Up to 1 year[3] | Suitable for intermediate-term storage. Aliquoting is also recommended. |
| 4°C | Up to 2 weeks[4] | For short-term use. Monitor for any signs of precipitation or degradation. |
Note: For in vivo experiments, it is often recommended to prepare fresh working solutions daily from a frozen stock.[3][5] If using a vehicle like corn oil, prepare the solution fresh for each use.
Signaling Pathway of KCNQ2/Q3 Channels
This compound acts as a positive allosteric modulator of KCNQ2/Q3 channels. Activation of these channels leads to an efflux of potassium ions (K+), which hyperpolarizes the neuronal membrane, making it less likely to fire an action potential. This mechanism underlies the anticonvulsant effects of this compound.
Experimental Protocols
To ensure the long-term stability and reliability of this compound solutions, a systematic stability testing program should be implemented. This involves subjecting the solutions to various conditions over time and analyzing them using a stability-indicating analytical method.
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound vial to equilibrate to room temperature for at least 1 hour before opening.[4]
-
Weigh the required amount of this compound powder using a calibrated analytical balance. For a 10 mM solution, this is 2.6865 mg per mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[3]
-
Aliquot the stock solution into single-use, tightly sealed amber vials to protect from light and prevent contamination.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Long-Term Stability Assessment
This protocol outlines a systematic approach to evaluate the stability of this compound solutions over an extended period.
Objective: To determine the rate of degradation of this compound in a specific solvent under defined storage conditions.
Workflow:
References
- 1. japsonline.com [japsonline.com]
- 2. High-resolution LC/MS for analysis of minor components in complex mixtures: negative ion ESI for identification of impurities and degradation products of a novel oligosaccharide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. Conditional Deletions of Epilepsy-Associated KCNQ2 and KCNQ3 Channels from Cerebral Cortex Cause Differential Effects on Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional Control of KCNQ Channel Genes and the Regulation of Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ICA-27243 solubility issues and how to resolve them
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of ICA-27243, a selective KCNQ2/Q3 potassium channel opener.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most highly recommended solvent for preparing stock solutions of this compound.[1][2] Ethanol can also be used.[1] For in vivo experiments, a common formulation involves initial dissolution in DMSO followed by dilution in a vehicle such as corn oil or preparing a suspension in an aqueous solution containing carboxymethylcellulose sodium (CMC-Na).[1][3]
Q2: What is the maximum concentration at which I can dissolve this compound in DMSO?
This compound has a high solubility in fresh, high-quality DMSO. Concentrations of up to 250 mg/mL have been reported, often requiring sonication to fully dissolve.[4] Another source indicates a solubility of 54 mg/mL (201.0 mM) in DMSO.[1] It is crucial to use fresh DMSO, as it can absorb moisture, which will reduce the solubility of the compound.[1]
Q3: Is this compound soluble in aqueous solutions?
No, this compound is considered insoluble in water.[1] For experiments requiring an aqueous buffer, it is necessary to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the aqueous medium. Be aware that precipitation may occur at higher concentrations in aqueous buffers.
Q4: How should I store stock solutions of this compound?
Stock solutions of this compound in a solvent should be aliquoted to prevent repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to store these aliquots at -80°C, where they can be stable for up to a year or even two years.[1][3] For shorter periods, storage at -20°C for up to one month is also acceptable.[1]
Troubleshooting Guide
Issue 1: I am having difficulty dissolving this compound powder.
-
Solution 1: Use the correct solvent. Ensure you are using a recommended organic solvent such as DMSO or ethanol.[1]
-
Solution 2: Use fresh, high-quality solvent. If using DMSO, make sure it is fresh and not exposed to moisture, as this can significantly decrease solubility.[1]
-
Solution 3: Apply physical methods to aid dissolution. Gentle warming in a hot water bath, vortexing, or sonication can help dissolve the compound.[1][2]
Issue 2: My this compound precipitated out of solution after diluting my DMSO stock in an aqueous buffer.
-
Solution 1: Decrease the final concentration. The aqueous solubility of this compound is low. Try lowering the final concentration of the compound in your aqueous medium.
-
Solution 2: Check the percentage of organic solvent. Ensure the final concentration of DMSO in your working solution is as high as your experimental system can tolerate without causing non-specific effects. For some in vivo applications, the DMSO concentration should be kept below certain percentages.[2]
-
Solution 3: Prepare fresh working solutions. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[3]
Issue 3: I am observing unexpected results in my in vivo experiment.
-
Solution 1: Verify your formulation. For oral administration, a homogeneous suspension in a vehicle like CMC-Na may be suitable.[1] Alternatively, a solution prepared by diluting a DMSO stock in corn oil can be used.[3] Ensure the formulation is appropriate for your route of administration and animal model.
-
Solution 2: Perform a solvent-negative control experiment. This will help confirm that the solvent vehicle itself is not causing any non-specific effects on the animals.[2]
Data Summary
This compound Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 250 mg/mL | Sonication may be required.[4] |
| 247 mg/mL (919.41 mM) | Sonication is recommended.[2] | |
| 54 mg/mL (201.0 mM) | Use fresh DMSO to avoid moisture absorption.[1] | |
| ≥ 2.08 mg/mL (7.74 mM) | Clear solution.[3] | |
| Ethanol | 54 mg/mL | |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 268.65 g/mol )
-
Fresh, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 2.69 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of fresh, anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in separate sterile tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Preparation of an In Vivo Formulation in Corn Oil
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile corn oil
-
Sterile tubes
-
-
Procedure:
-
This protocol yields a 1 mM working solution. The final concentration can be adjusted as needed.
-
To prepare 1 mL of the working solution, add 100 µL of the 10 mM this compound stock solution in DMSO to 900 µL of sterile corn oil.[3]
-
Mix the solution thoroughly by vortexing or gentle inversion until it is homogeneous.
-
It is recommended to prepare this working solution fresh on the day of the experiment.[3]
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Mechanism of action of this compound on KCNQ2/Q3 channels.
References
Technical Support Center: Optimizing ICA-27243 Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of ICA-27243 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective opener of the KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels.[1][2] These channels are crucial for regulating neuronal excitability by generating the M-current.[2][3] By activating these channels, this compound causes a hyperpolarization of the cell membrane, which leads to a decrease in neuronal excitability.[1][2] This mechanism is responsible for its anticonvulsant and antiepileptic effects.[1][2]
Q2: What is the recommended starting concentration for in vitro experiments?
A good starting point for in vitro experiments is the EC50 value of this compound, which is approximately 0.38 µM for KCNQ2/Q3 channels.[1][4] However, the optimal concentration can vary depending on the cell type and the specific assay being used. For instance, in CHO cells expressing KCNQ2/Q3, an EC50 of 0.4 µM was observed in whole-cell current assays, while an EC50 of 0.2 µM was seen in ⁸⁶Rb⁺ efflux assays.[2][5] A concentration range of 1-10 µM has been shown to be effective in suppressing seizure-like activity in hippocampal slice models.[2]
Q3: How does the selectivity of this compound compare to other KCNQ channel openers?
This compound exhibits significant selectivity for KCNQ2/Q3 channels over other KCNQ subtypes.[1][2] It is less effective at activating KCNQ4 and KCNQ3/Q5 channels.[1][2] This selectivity is attributed to its unique binding site within the S1-S4 voltage-sensor domain of the KCNQ channel, which differs from the binding site of non-selective openers like retigabine (B32265) located in the S5-S6 pore domain.[6]
Q4: What are the key differences in the mode of action between this compound and retigabine on KCNQ channels?
While both are KCNQ channel openers, their effects on channel gating can differ. On K(V)7.2 channels, this compound induces a voltage-independent current, whereas retigabine's action is voltage-dependent.[7] When used in combination, the effect of this compound on K(V)7.2 can dominate that of retigabine.[7]
Troubleshooting Guide
Issue 1: I am not observing the expected hyperpolarization or decrease in neuronal firing.
-
Concentration Optimization: The effective concentration of this compound can be cell-type specific. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model. Start with concentrations around the EC50 (0.2-0.4 µM) and titrate up to 10 µM or higher if necessary, while monitoring for any off-target effects.[2][5]
-
Channel Expression: Confirm that your cells express KCNQ2 and KCNQ3 subunits. The effect of this compound is dependent on the presence of these specific channel subunits.
-
Use of M-current Inhibitors: To confirm that the observed effect is mediated by the M-current, you can use M-current inhibitors like XE-991 or Linopirdine.[1][2] Pre-incubation with these inhibitors should prevent the hyperpolarization induced by this compound.[1][2]
Issue 2: The compound is precipitating out of my stock solution or working solution.
-
Solvent Choice: this compound is soluble in DMSO.[5] Ensure you are using fresh, high-quality DMSO as moisture-absorbing DMSO can reduce solubility.[5]
-
Stock Solution Storage: Stock solutions of this compound in DMSO can be stored at -20°C for up to a month or at -80°C for up to a year.[5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[5]
-
Working Solution Preparation: For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[1] If precipitation occurs during the preparation of aqueous working solutions from a DMSO stock, gentle heating and/or sonication can aid in dissolution.[1]
Issue 3: I am observing off-target effects or toxicity at higher concentrations.
-
Selectivity Profile: While this compound is selective for KCNQ2/Q3 channels, it is important to be aware of its effects on other ion channels at higher concentrations. It has been shown to be less effective on KCNQ4 and KCNQ3/Q5.[1][2] Studies have also shown it has little effect on GABA-gated chloride channels and voltage-dependent sodium channels at concentrations up to 30 µM.[8]
-
Dose-Response Analysis: A careful dose-response analysis will help in identifying a therapeutic window where the desired effect is maximal with minimal off-target effects or toxicity.
Data Summary
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Target | EC50 | Reference |
| ⁸⁶Rb⁺ Efflux | CHO cells expressing KCNQ2/Q3 | KCNQ2/Q3 | 0.2 µM | [2][5] |
| Whole-Cell Current | CHO cells expressing KCNQ2/Q3 | KCNQ2/Q3 | 0.4 µM | [2] |
| General KCNQ2/Q3 Activation | Not specified | KCNQ2/Q3 | 0.38 µM | [1][4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Seizure Model | ED50 | Reference |
| Mouse | Maximal Electroshock (MES) | 8.4 mg/kg (p.o.) | [2][9] |
| Rat | Maximal Electroshock (MES) | 1.5 mg/kg (p.o.) | [9] |
| Mouse | Pentylenetetrazole (PTZ) | 3.9 mg/kg (p.o.) | [9] |
| Rat | Pentylenetetrazole (PTZ) | 2.2 mg/kg (p.o.) | [9] |
Experimental Protocols
Protocol 1: Whole-Cell Electrophysiology
-
Cell Preparation: Culture CHO cells stably expressing KCNQ2/Q3 channels on glass coverslips.
-
Recording: Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier.
-
Solutions:
-
Internal Solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, and 4 Mg-ATP (pH adjusted to 7.3 with KOH).
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
-
Procedure:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply depolarizing voltage steps to elicit KCNQ2/Q3 currents.
-
Perfuse the cells with varying concentrations of this compound in the external solution.
-
Measure the increase in outward current to determine the dose-response relationship and EC50 value.
-
Protocol 2: ⁸⁶Rb⁺ Efflux Assay
-
Cell Plating: Plate CHO cells expressing KCNQ2/Q3 channels in 96-well plates.
-
Loading: Incubate the cells with ⁸⁶Rb⁺ (a tracer for K⁺) in the culture medium for 4 hours to allow for cellular uptake.
-
Washing: Wash the cells with a buffer to remove extracellular ⁸⁶Rb⁺.
-
Stimulation: Add a high-potassium buffer containing varying concentrations of this compound to stimulate ⁸⁶Rb⁺ efflux through the opened KCNQ2/Q3 channels.
-
Measurement: After a defined incubation period, collect the supernatant and measure the amount of ⁸⁶Rb⁺ released from the cells using a scintillation counter.
-
Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of this compound to determine the EC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (this compound): a novel, selective KCNQ2/Q3 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuronal potassium channel openers in the management of epilepsy: role and potential of retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Potassium Channel | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The KCNQ2/3 selective channel opener this compound binds to a novel voltage-sensor domain site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of this compound on cloned K(V)7 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo profile of this compound [N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide], a potent and selective KCNQ2/Q3 (Kv7.2/Kv7.3) activator in rodent anticonvulsant models - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of ICA-27243 to consider
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of ICA-27243, a selective KCNQ2/Q3 potassium channel activator.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective positive allosteric modulator of the KCNQ2/Q3 (Kv7.2/7.3) voltage-gated potassium channels.[1][2][3] It enhances the activity of these channels, leading to a hyperpolarization of the neuronal membrane potential. This stabilizing effect on neuronal excitability is the basis for its anticonvulsant properties.[1][2]
Q2: What is the known selectivity profile of this compound within the KCNQ family?
This compound exhibits selectivity for KCNQ2/Q3 channels over other KCNQ channel subtypes. It is less effective at activating KCNQ4 and KCNQ3/Q5 channels.[1][2][3]
Q3: Has this compound been screened against a broader panel of off-target proteins?
While specific data from a comprehensive off-target screening panel (e.g., a CEREP panel) for this compound is not publicly available in the reviewed literature, studies have indicated its selectivity over some other common central nervous system targets. Specifically, it has been reported to be selective over voltage-dependent sodium channels and GABA-gated chloride channels.[2]
Q4: Are there any known safety or toxicity concerns associated with this compound?
Preclinical studies have demonstrated the anticonvulsant efficacy of this compound in rodent models without evidence of cognitive impairment or the development of tolerance at effective doses.[4] However, it is important to note that a safety data sheet for a structurally related benzamide (B126) compound indicates a potential for causing genetic defects. While this information is not specific to this compound, it highlights a potential area for consideration and further investigation for compounds within this chemical class.
Troubleshooting Guide: Unexpected Experimental Results
Issue 1: My experimental results are inconsistent with the expected effects of KCNQ2/Q3 channel activation.
-
Possible Cause: Potential off-target effects of this compound.
-
Troubleshooting Steps:
-
Review the known selectivity profile: Confirm that your experimental system does not express other KCNQ subtypes (KCNQ4, KCNQ3/Q5) at levels that could be affected by higher concentrations of this compound.
-
Consider unrelated targets: Although reported to be selective, at higher concentrations, this compound could potentially interact with unforeseen targets.
-
Recommendation: Perform control experiments using other known KCNQ2/Q3 activators with different chemical scaffolds to see if the unexpected effect is specific to this compound.
-
Recommendation: If available, utilize a system to broadly screen for off-target effects.
-
-
Issue 2: I am observing cellular toxicity in my experiments with this compound.
-
Possible Cause: Off-target effects or inherent compound toxicity.
-
Troubleshooting Steps:
-
Dose-response analysis: Determine the concentration at which toxicity is observed and compare it to the EC50 for KCNQ2/Q3 activation. Significant toxicity at concentrations near the EC50 may indicate an off-target effect.
-
Control compounds: Compare the toxicity profile of this compound with other KCNQ activators.
-
Genotoxicity assessment: Given the potential for genotoxicity within the benzamide class, consider performing relevant assays (e.g., Ames test, micronucleus assay) if your experimental system and research question warrant it, especially for long-term studies.
-
Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Species | EC50 / Activity | Reference |
| KCNQ2/Q3 | ⁸⁶Rb⁺ Efflux | - | 0.2 µM | [1][2] |
| KCNQ2/Q3 | Whole-cell current | CHO cells | 0.4 µM | [1][2] |
| KCNQ4 | Not specified | - | Less effective than on KCNQ2/Q3 | [1][2][3] |
| KCNQ3/Q5 | Not specified | - | Less effective than on KCNQ2/Q3 | [1][2][3] |
Table 2: In Vivo Efficacy and Safety Margin of this compound in Rodent Models
| Model | Species | Efficacy (ED50) | Safety Margin (ED50 for locomotor effects) | Reference |
| Maximal Electroshock (MES) | Mouse | 8.4 mg/kg (p.o.) | - | [1] |
| Maximal Electroshock (MES) | Rat | 1.5 mg/kg (p.o.) | 40 mg/kg (p.o.) | [4] |
| Pentylenetetrazole (PTZ) | Mouse | 3.9 mg/kg (p.o.) | - | [4] |
| Pentylenetetrazole (PTZ) | Rat | 2.2 mg/kg (p.o.) | - | [4] |
Experimental Protocols
Protocol 1: Whole-Cell Electrophysiology for KCNQ Channel Activity
This protocol is a generalized method for assessing the effect of this compound on KCNQ channels expressed in a heterologous system (e.g., CHO cells).
-
Cell Culture: Culture CHO cells stably expressing the KCNQ channel subunits of interest under standard conditions.
-
Patch-Clamp Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Prepare intracellular (pipette) and extracellular solutions with appropriate ionic compositions.
-
Obtain whole-cell recordings from single cells.
-
Apply a voltage-clamp protocol to elicit KCNQ currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -80 mV) and then applying depolarizing steps to a range of potentials (e.g., from -100 mV to +40 mV).
-
-
Compound Application:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in the extracellular solution immediately before use.
-
Perfuse the cells with the control extracellular solution to establish a baseline current, followed by perfusion with the this compound containing solution.
-
-
Data Analysis:
-
Measure the current amplitude at the end of the depolarizing steps.
-
Construct current-voltage (I-V) and conductance-voltage (G-V) relationships.
-
Fit the G-V curves with a Boltzmann function to determine the half-maximal activation voltage (V₁/₂).
-
Calculate the shift in V₁/₂ induced by this compound.
-
Generate dose-response curves to determine the EC₅₀.
-
Protocol 2: ⁸⁶Rb⁺ Efflux Assay for KCNQ Channel Activity
This is a higher-throughput method to assess KCNQ channel activation.
-
Cell Preparation: Seed cells expressing the KCNQ channels of interest into 96-well plates.
-
⁸⁶Rb⁺ Loading: Incubate the cells with a loading buffer containing ⁸⁶Rb⁺ (a radioactive potassium surrogate).
-
Washing: Wash the cells to remove extracellular ⁸⁶Rb⁺.
-
Compound Incubation: Add a buffer containing various concentrations of this compound to the wells and incubate.
-
Depolarization and Efflux: Stimulate the cells with a high-potassium buffer to induce channel opening and ⁸⁶Rb⁺ efflux.
-
Measurement: Collect the supernatant and measure the amount of ⁸⁶Rb⁺ released using a scintillation counter.
-
Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux at each compound concentration and fit the data to a dose-response curve to determine the EC₅₀.
Visualizations
Caption: Workflow for assessing potential off-target effects.
Caption: On-target and potential off-target signaling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (this compound): a novel, selective KCNQ2/Q3 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Potassium Channel | TargetMol [targetmol.com]
- 4. In vivo profile of this compound [N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide], a potent and selective KCNQ2/Q3 (Kv7.2/Kv7.3) activator in rodent anticonvulsant models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ICA-27243 Experiments in Brain Slices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ICA-27243 in brain slice electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective opener of the KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels.[1][2] These channels are the primary molecular correlate of the neuronal M-current, which plays a crucial role in regulating neuronal excitability. By activating KCNQ2/Q3 channels, this compound causes a hyperpolarizing shift in the voltage-dependence of channel activation, leading to a decrease in neuronal firing and providing a powerful brake on neuronal excitability.[1][3]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for KCNQ2/Q3 heteromers. It is significantly less effective at activating KCNQ4 and KCNQ3/Q5 channels and has been shown to be selective over a wide range of other neurotransmitter receptors and ion channels, including voltage-dependent sodium channels and GABA-gated chloride channels.[1][2][3]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO and ethanol.[4][5] For a stock solution, dissolve this compound in fresh, high-quality DMSO to a concentration of 10-50 mM. It is important to note that moisture-absorbing DMSO can reduce the solubility of the compound.[4] Store stock solutions at -20°C or -80°C for long-term stability.[1]
Q4: What is the recommended working concentration of this compound in brain slice experiments?
The effective concentration of this compound in brain slice preparations can be higher than in cultured cells due to issues with drug penetration in the thicker tissue.[6] A common starting concentration for brain slice experiments is between 1-10 µM.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guide
Problem 1: No observable effect of this compound on neuronal activity.
-
Is the drug reaching the target neurons?
-
Concentration: The effective concentration in a brain slice can be significantly lower than the concentration in the perfusion solution due to limited diffusion.[6] Consider increasing the concentration of this compound in your artificial cerebrospinal fluid (aCSF).
-
Perfusion time: Ensure adequate time for the drug to perfuse into the slice and reach a steady-state concentration. A perfusion time of at least 10-15 minutes is recommended.
-
Slice health: A healthy brain slice is crucial for observing drug effects. Poor slice viability can lead to unresponsive neurons. Ensure your slicing and incubation procedures are optimized to maintain slice health.[7]
-
-
Is the stock solution properly prepared and stored?
-
Solubility: this compound is practically insoluble in water.[4] Ensure it is fully dissolved in a suitable solvent like DMSO before diluting into your aCSF.
-
Storage: Improper storage of the stock solution can lead to degradation of the compound. Stock solutions should be stored at -20°C or -80°C.[1]
-
-
Are the target channels (KCNQ2/Q3) expressed and functional in your neurons of interest?
-
Cell type: The expression levels of KCNQ2/Q3 channels can vary between different neuronal populations. Confirm that the neurons you are recording from are known to express these channels.
-
Problem 2: Inconsistent or variable effects of this compound between experiments.
-
Is the final concentration of this compound in the aCSF consistent?
-
Precipitation: Due to its low aqueous solubility, this compound may precipitate out of the aCSF, especially at higher concentrations or if the stock solution is not properly mixed. Visually inspect your aCSF for any signs of precipitation. Consider making fresh dilutions for each experiment.
-
Adsorption: Hydrophobic compounds can adsorb to the tubing of your perfusion system. This can lead to a lower effective concentration reaching the slice.
-
-
Is the health of the brain slices consistent across experiments?
-
Slicing procedure: Minor variations in the slicing procedure can significantly impact slice health. Strive for consistency in all steps of the slice preparation.[7]
-
Incubation time: Ensure a consistent recovery period for the slices after cutting and before starting the recordings.
-
Problem 3: Observing unexpected changes in neuronal activity.
-
Could there be off-target effects?
-
While this compound is highly selective for KCNQ2/Q3 channels, it's important to consider the possibility of off-target effects, especially at higher concentrations.[3] Review the literature for any known off-target activities that might be relevant to your experimental observations.
-
-
Are you observing artifacts in your recordings?
-
Electrical artifacts: Changes in the perfusion system when applying the drug can sometimes introduce electrical artifacts. Ensure your recording setup is properly grounded.
-
Mechanical artifacts: If using a local application system (puffing), mechanical stimulation of the neuron can cause responses that are not related to the drug's pharmacological action.[8]
-
Quantitative Data Summary
| Parameter | Value | Cell Type/Assay | Reference |
| EC50 (KCNQ2/Q3) | 0.38 µM | Not specified | [1][2] |
| EC50 (86Rb+ efflux) | 0.2 µM | CHO cells expressing KCNQ2/Q3 | [1][3] |
| EC50 (whole-cell currents) | 0.4 µM | CHO cells expressing KCNQ2/Q3 | [1][3] |
| V1/2 shift at 10 µM | -19 mV | CHO cells expressing KCNQ2/Q3 | [1][3] |
| In vivo ED50 (anticonvulsant activity) | 8.4 mg/kg | Mouse maximal electroshock model | [2][3] |
Experimental Protocols
Detailed Methodology for Brain Slice Electrophysiology with this compound
This protocol provides a general framework. Specific parameters may need to be optimized for your particular experimental setup and neuronal population of interest.
1. Preparation of Solutions
-
Slicing Solution (NMDG-based, protective): Prepare a solution containing (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. The pH should be adjusted to 7.3-7.4 with hydrochloric acid. This solution should be continuously bubbled with 95% O2 / 5% CO2 (carbogen) and kept ice-cold.
-
Artificial Cerebrospinal Fluid (aCSF): Prepare a solution containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 2 MgSO4. Continuously bubble with carbogen (B8564812) for at least 30 minutes before use and maintain at room temperature or the desired recording temperature.
-
Intracellular Solution (for whole-cell patch-clamp): A typical potassium-based internal solution contains (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, and 0.4 Na-GTP. Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
2. Brain Slice Preparation
-
Anesthetize the animal according to your institution's approved protocols.
-
Perfuse the animal transcardially with ice-cold, carbogenated NMDG slicing solution.
-
Rapidly dissect the brain and place it in the ice-cold NMDG slicing solution.
-
Mount the brain on a vibratome and cut slices of the desired thickness (typically 300-400 µm).
-
Transfer the slices to a recovery chamber containing NMDG slicing solution at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber with carbogenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
3. Electrophysiological Recording
-
Transfer a single slice to the recording chamber of the microscope and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Establish a giga-ohm seal and obtain a whole-cell patch-clamp configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, firing frequency in response to current injections).
-
Prepare the final working concentration of this compound by diluting the DMSO stock solution into the aCSF immediately before use. Ensure the final DMSO concentration is low (typically ≤ 0.1%).
-
Switch the perfusion to the aCSF containing this compound.
-
Record the changes in neuronal activity.
-
To confirm the effect is mediated by KCNQ channels, you can co-apply a KCNQ channel blocker like XE991 (10 µM).
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for brain slice electrophysiology.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Potassium Channel | TargetMol [targetmol.com]
- 3. N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (this compound): a novel, selective KCNQ2/Q3 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. researchgate.net [researchgate.net]
- 7. precisionary.com [precisionary.com]
- 8. researchgate.net [researchgate.net]
Avoiding precipitation of ICA-27243 in aqueous solutions
Welcome to the technical support center for ICA-27243. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in aqueous solutions, with a focus on preventing precipitation to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and potent activator of the KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels.[1] These channels are responsible for the neuronal M-current, which plays a critical role in regulating neuronal excitability.[2][3][4] By activating these channels, this compound causes a hyperpolarizing shift in the cell membrane potential, which can suppress neuronal hyperexcitability.[1][5] This makes it a valuable tool for research in areas such as epilepsy and other neurological disorders.[1]
Q2: I've observed precipitation when diluting my DMSO stock of this compound into my aqueous buffer/cell culture medium. Why is this happening?
This is a common issue for hydrophobic compounds like this compound. The phenomenon, often called "crashing out," occurs because this compound is highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in water.[6][7] When a concentrated DMSO stock is rapidly diluted into an aqueous solution, the abrupt change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment, leading to the formation of a precipitate.[8][9]
Q3: What is the maximum recommended final concentration of DMSO in a typical cell-based assay?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of 0.5% is tolerated by most cell lines, but it is highly recommended to keep it at or below 0.1% to minimize any off-target effects.[1][10][11][12] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent itself.[9]
Q4: How should I store my stock solution of this compound?
Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage or -80°C for long-term storage. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[5]
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Solvent Shock: Rapid dilution of a concentrated DMSO stock into aqueous media. | 1. Use a stepwise dilution method: Instead of a single large dilution, perform one or more intermediate dilution steps in your aqueous buffer or media. 2. Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed (37°C) aqueous solution while gently vortexing or swirling.[8][9] |
| High Final Concentration: The target concentration of this compound exceeds its solubility limit in the final aqueous solution. | 1. Determine the Maximum Soluble Concentration: Perform a solubility test in your specific buffer or media to find the highest concentration that remains in solution (see Experimental Protocols section). 2. Lower the Final Concentration: If possible, adjust your experimental design to use a lower final concentration of this compound. | |
| Precipitation Over Time in Incubator | Temperature and pH Shifts: Changes in temperature and pH (due to CO2 in the incubator) can decrease the solubility of the compound over time.[12] | 1. Pre-equilibrate Media: Always use media that has been pre-warmed to 37°C and equilibrated in the incubator.[8][9] 2. Ensure Proper Buffering: Use a medium that is appropriately buffered for the CO2 concentration of your incubator. |
| Interaction with Media Components: The compound may be interacting with proteins or salts in the media, leading to precipitation.[12] | 1. Test in Simpler Buffers: Determine the solubility in a simple buffered saline solution (e.g., PBS) first to see if media components are the issue. 2. Consider Serum-Free Media: If working with cell cultures, test whether the presence of serum contributes to the precipitation. |
Quantitative Data Summary
The solubility of this compound is highly dependent on the solvent used. Below is a summary of available solubility data.
| Solvent | Concentration | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 54 mg/mL (201.0 mM)[6][7] | High solubility. Recommended for preparing stock solutions. Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[6][7] |
| ≥ 2.08 mg/mL (7.74 mM) in 10% DMSO/90% Corn Oil | This is a formulation used for in vivo studies and indicates that a certain amount can be kept in solution with a co-solvent.[5] | |
| Aqueous Solutions (e.g., Buffers, Cell Culture Media) | Insoluble[6][7] | Direct dissolution in aqueous solutions is not feasible. A solvent-exchange method from a DMSO stock is required. The final achievable concentration without precipitation will be significantly lower and should be determined empirically. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution of this compound from a DMSO Stock
This protocol describes a stepwise dilution method to minimize precipitation when preparing aqueous working solutions of this compound for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.[5]
-
-
Pre-warm Aqueous Solution:
-
Perform Intermediate Dilution (Optional but Recommended):
-
If your final desired concentration is low (e.g., in the µM range), it is best to perform an intermediate dilution in DMSO first. For example, dilute your 10 mM stock to 1 mM in DMSO.
-
-
Prepare the Final Working Solution:
-
While gently vortexing or swirling the pre-warmed aqueous solution, add the required volume of the this compound DMSO stock drop-by-drop.[8][9]
-
For example, to prepare a 10 µM working solution from a 10 mM stock, add 1 µL of the stock to 999 µL of the aqueous solution (final DMSO concentration will be 0.1%).
-
-
Final Inspection:
-
After preparation, visually inspect the solution for any signs of cloudiness or precipitate. If the solution is not perfectly clear, consider lowering the final concentration.
-
Use the freshly prepared working solution immediately for your experiments to minimize the risk of precipitation over time.
-
Protocol 2: Determining the Maximum Soluble Concentration in a Specific Aqueous Medium
This protocol allows you to determine the upper concentration limit of this compound in your specific experimental buffer or medium.
Materials:
-
High-concentration stock solution of this compound in DMSO (e.g., 10 mM)
-
Your specific aqueous buffer or cell culture medium, pre-warmed to 37°C
-
96-well plate (clear, flat-bottom) or microcentrifuge tubes
-
Plate reader or microscope
Procedure:
-
Prepare Serial Dilutions:
-
In the wells of a 96-well plate or in separate tubes, prepare a serial dilution of your this compound DMSO stock.
-
-
Dilute into Aqueous Medium:
-
Add a fixed volume of your pre-warmed aqueous medium to each well/tube.
-
Transfer a small, fixed volume of each DMSO stock dilution into the corresponding well/tube of aqueous medium, ensuring the final DMSO concentration is consistent and at a non-toxic level (e.g., 0.1%). Mix gently.
-
-
Incubate and Observe:
-
Incubate the plate/tubes under your experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your assay.
-
-
Assess Precipitation:
-
Visual Inspection: At various time points (e.g., 0, 1, 4, and 24 hours), visually inspect each well/tube for any signs of cloudiness, haziness, or visible precipitate.[12]
-
Microscopic Examination: A more sensitive method is to examine a small drop of the solution under a microscope to look for micro-precipitates.
-
Quantitative Assessment: Measure the absorbance of the wells at a high wavelength (e.g., 600-650 nm). An increase in absorbance compared to a vehicle-only control indicates the presence of a precipitate.[8]
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration of this compound that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your specific conditions.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Three Mechanisms Underlie KCNQ2/3 Heteromeric Potassium M-Channel Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional Control of KCNQ Channel Genes and the Regulation of Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of neural KCNQ channels: signalling pathways, structural motifs and functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Interpreting unexpected results with ICA-27243
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ICA-27243. Our goal is to help you interpret unexpected results and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective opener of the KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels.[1][2] By activating these channels, it increases the M-current, which leads to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. This mechanism is responsible for its anticonvulsant effects.[1][2] Unlike some other KCNQ channel openers, this compound binds to a novel site within the S1-S4 voltage-sensor domain of the channel.[3]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for KCNQ2/Q3 channels. It is significantly less effective at activating KCNQ4 and KCNQ3/Q5 channels.[1][2] This selectivity is attributed to greater sequence diversity in its binding pocket among different KCNQ family members.[3] It has also been shown to be selective over a wide range of other neurotransmitter receptors and ion channels, including voltage-dependent sodium channels and GABA-gated chloride channels.[2]
Q3: How does this compound differ from other KCNQ openers like retigabine (B32265)?
While both this compound and retigabine are KCNQ channel openers, they have distinct properties. Retigabine is a non-selective KCNQ2-5/3 activator, whereas this compound is selective for KCNQ2/3.[4] Their binding sites also differ; retigabine binds to the pore domain (S5-S6), while this compound binds to the voltage-sensor domain (S1-S4).[3] Furthermore, on the KCNQ2 subtype, this compound induces a voltage-independent current, in contrast to retigabine's voltage-dependent action.[5]
Troubleshooting Guide
This guide addresses common unexpected results you might encounter during your experiments with this compound.
Issue 1: No observable effect or a weaker-than-expected effect of this compound.
-
Potential Cause 1: Improper Compound Preparation.
-
Troubleshooting: this compound is soluble in DMSO.[1][6][7] For in vivo studies, a common vehicle is a suspension in carboxymethylcellulose sodium (CMC-NA).[6] Ensure you are using fresh, anhydrous DMSO, as the compound's solubility can be affected by moisture.[6] For in vivo preparations, ensure a homogenous suspension.
-
-
Potential Cause 2: Incorrect Cell Line or Model.
-
Troubleshooting: The effect of this compound is dependent on the expression of KCNQ2 and KCNQ3 subunits. Verify that your chosen cell line or animal model expresses these subunits at sufficient levels. A lack of effect may be expected in systems that predominantly express other KCNQ subtypes like KCNQ4 or KCNQ5.
-
-
Potential Cause 3: Compound Degradation.
Issue 2: Variability in results between experiments.
-
Potential Cause 1: Inconsistent Vehicle Effects.
-
Troubleshooting: Always include a vehicle-only control group in your experiments. The concentration of DMSO should be kept consistent across all treatment groups and should be at a level that does not produce non-specific effects.
-
-
Potential Cause 2: Differences in Experimental Conditions.
-
Troubleshooting: Factors such as temperature, pH, and incubation times can influence the activity of this compound. Maintain consistent experimental parameters to ensure reproducibility.
-
Issue 3: Unexpected excitatory or off-target effects.
-
Potential Cause 1: High Compound Concentration.
-
Troubleshooting: While this compound is highly selective, very high concentrations may lead to off-target effects. Perform a dose-response curve to determine the optimal concentration for your specific model.
-
-
Potential Cause 2: Interaction with Other Experimental Compounds.
-
Troubleshooting: If you are co-administering this compound with other drugs, consider the possibility of unforeseen interactions. Run appropriate controls with each compound individually and in combination. While this compound is reported to be selective, other KCNQ modulators like retigabine have shown off-target effects on channels such as Kv2.1.[8]
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line/System | EC50 | Reference |
| 86Rb+ Efflux | CHO cells expressing KCNQ2/Q3 | 0.2 µM | [1][2] |
| Whole-Cell Currents | CHO cells expressing KCNQ2/Q3 | 0.4 µM | [1][2] |
| Membrane Potential Hyperpolarization | SH-SY5Y neuroblastoma cells | - | [1][2] |
Table 2: In Vivo Efficacy of this compound in Rodent Seizure Models
| Model | Species | Route of Administration | ED50 | Reference |
| Maximal Electroshock (MES) | Mouse | Oral | 8.4 mg/kg | [1] |
| Maximal Electroshock (MES) | Mouse | Oral | 8.6 mg/kg | [9] |
| Maximal Electroshock (MES) | Rat | Oral | 1.5 mg/kg | [9] |
| Pentylenetetrazole (PTZ) | Mouse | Oral | 3.9 mg/kg | [9] |
| Pentylenetetrazole (PTZ) | Rat | Oral | 2.2 mg/kg | [9] |
Experimental Protocols
Protocol 1: Whole-Cell Electrophysiology in CHO Cells Expressing KCNQ2/Q3
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing KCNQ2 and KCNQ3 channels in appropriate media.
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system.
-
Pipette Solution (Internal): Prepare a solution containing (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 2 ATP-Mg, adjusted to pH 7.3 with KOH.
-
External Solution: Prepare a solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Recording:
-
Obtain whole-cell recordings in voltage-clamp mode.
-
Hold the cells at a membrane potential of -80 mV.
-
Apply depolarizing voltage steps to elicit KCNQ2/Q3 currents.
-
Establish a stable baseline current before applying this compound.
-
Perfuse the cells with the external solution containing the desired concentration of this compound and record the changes in current amplitude.
-
-
Data Analysis: Measure the peak outward current at each voltage step before and after drug application. Calculate the percentage increase in current to determine the effect of this compound.
Protocol 2: Mouse Maximal Electroshock (MES) Seizure Model
-
Animals: Use male CD-1 mice.
-
Drug Preparation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Administration: Administer this compound or vehicle orally (p.o.) at the desired doses.
-
Seizure Induction:
-
At a predetermined time after drug administration (e.g., 30-60 minutes), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: Determine the percentage of animals protected from seizures at each dose and calculate the ED50 value.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Troubleshooting workflow for this compound experiments.
Caption: General experimental workflows for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (this compound): a novel, selective KCNQ2/Q3 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The KCNQ2/3 selective channel opener this compound binds to a novel voltage-sensor domain site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential effects of this compound on cloned K(V)7 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Potassium Channel | TargetMol [targetmol.com]
- 8. The anticonvulsant retigabine suppresses neuronal KV2-mediated currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo profile of this compound [N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide], a potent and selective KCNQ2/Q3 (Kv7.2/Kv7.3) activator in rodent anticonvulsant models - PubMed [pubmed.ncbi.nlm.nih.gov]
Quality control and purity assessment of ICA-27243
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ICA-27243.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and potent opener of the KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels.[1][2][3] These channels are responsible for the neuronal M-current, which plays a crucial role in regulating neuronal excitability.[2][3] By activating KCNQ2/Q3 channels, this compound causes a hyperpolarizing shift in the cell membrane potential, making neurons less likely to fire.[3] This mechanism of action gives it anticonvulsant and antiepileptic properties.[1][3]
Q2: What is the purity of commercially available this compound?
Commercially available this compound is typically offered at a high purity. Purity levels are generally reported to be 99.27% or higher, as confirmed by methods such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).[4]
Q3: How should I store this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for storage are as follows:
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years[4][5] |
| Stock Solution (in solvent) | -80°C | Up to 2 years[1][6] |
| -20°C | Up to 1 year[1][6] |
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.
Q4: How do I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4][5] For in vivo experiments, a common solvent system is a mixture of DMSO and corn oil.[6] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] It is recommended to use fresh DMSO, as moisture absorption can reduce solubility.[4] For in vivo studies, it is best to prepare the working solution fresh on the day of the experiment.[1]
Troubleshooting Guide
Problem 1: I am not observing the expected biological effect of this compound in my in vitro assay.
-
Question: Did you verify the purity and integrity of your this compound compound?
-
Answer: It is advisable to perform quality control checks upon receiving a new batch of the compound. Refer to the "Experimental Protocols" section for details on how to perform HPLC and LC-MS analysis.
-
-
Question: Is your stock solution prepared and stored correctly?
-
Question: Are you using the correct concentration range?
-
Answer: The effective concentration of this compound can vary depending on the cell type and assay. The reported EC50 for KCNQ2/Q3 channels is approximately 0.38 µM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
-
Question: Is your cell line expressing the target KCNQ2/Q3 channels?
Problem 2: I am observing inconsistent results between experiments.
-
Question: Are you preparing fresh working solutions for each experiment?
-
Answer: For cell-based assays, it is recommended to prepare fresh dilutions from the stock solution for each experiment to ensure consistency. For in vivo experiments, working solutions should be prepared fresh daily.[1]
-
-
Question: Is the solvent concentration consistent across experiments and not exceeding toxic levels?
-
Answer: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells, including vehicle controls.
-
Problem 3: The compound is precipitating out of solution during my experiment.
-
Question: What solvent are you using and at what concentration?
-
Answer: While this compound is soluble in DMSO, its solubility in aqueous media is limited. If you are diluting a DMSO stock solution into an aqueous buffer, ensure the final concentration of this compound does not exceed its solubility limit in the final solution. Using a carrier protein like bovine serum albumin (BSA) in the buffer can sometimes help to maintain solubility.
-
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of an this compound sample.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL in the mobile phase.
-
Inject 10 µL of the diluted sample onto the column.
-
Analyze the resulting chromatogram. The purity is calculated by dividing the peak area of the main compound by the total peak area of all components.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This protocol is to confirm the identity of this compound by verifying its molecular weight.
-
Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC conditions as described above.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Procedure:
-
Prepare the sample as described for HPLC analysis.
-
Inject the sample into the LC-MS system.
-
The expected molecular weight of this compound is 268.65 g/mol . Look for the [M+H]+ ion at approximately m/z 269.65.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Workflow for quality control and purity assessment of this compound.
Caption: Simplified signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The KCNQ2/3 selective channel opener this compound binds to a novel voltage-sensor domain site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (this compound): a novel, selective KCNQ2/Q3 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Potassium Channel | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
Minimizing variability in ICA-27243 experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental outcomes with ICA-27243.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective opener of the KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels.[1][2] These channels are crucial for regulating neuronal excitability. By activating KCNQ2/Q3 channels, this compound causes a hyperpolarizing shift in the cell membrane potential, which dampens neuronal firing and underlies its anticonvulsant and antiepileptic effects.[1][3]
Q2: What is the binding site of this compound on the KCNQ2/Q3 channel?
A2: Unlike some other KCNQ channel openers that bind to the pore domain, this compound interacts with a novel site within the S1-S4 voltage-sensor domain (VSD) of the KCNQ2/Q3 channel.[4] This distinct binding site contributes to its selectivity profile.[4][5]
Q3: How selective is this compound for KCNQ2/Q3 channels over other KCNQ subtypes?
A3: this compound exhibits significant selectivity for KCNQ2/Q3 heteromers. It is considerably less effective at activating KCNQ4 and KCNQ3/Q5 channels.[1][2][6] One study reported an EC50 value for KCNQ4 that was more than 35 times higher than for KCNQ2/Q3 in a rubidium efflux assay.[3][7]
Q4: What are the recommended solvent and storage conditions for this compound?
A4: this compound is soluble in DMSO. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C, but it is advisable to prepare fresh working solutions for experiments to avoid potential degradation and precipitation.
Q5: Are there any known off-target effects of this compound?
A5: this compound has been shown to be selective over a range of other neurotransmitter receptors and ion channels, including voltage-dependent sodium channels and GABA-gated chloride channels, at concentrations effective at KCNQ2/Q3 channels.[1] However, as with any pharmacological agent, it is crucial to include appropriate controls to rule out potential off-target effects in your specific experimental system.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Target | EC50 (µM) | Reference |
| ⁸⁶Rb⁺ Efflux | CHO | KCNQ2/Q3 | 0.20 | [1][3] |
| Whole-Cell Electrophysiology | CHO | KCNQ2/Q3 | 0.4 | [1][3] |
| ⁸⁶Rb⁺ Efflux | CHO | KCNQ4 | 7.1 | [3][7] |
| Membrane Potential Assay | SH-SY5Y | Endogenous KCNQ channels | Not specified | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Seizure Model | ED50 (mg/kg, p.o.) | Reference |
| Mouse | Maximal Electroshock | 8.4 | [1] |
| Mouse | Maximal Electroshock | 8.6 | [8][9] |
| Rat | Maximal Electroshock | 1.5 | [9] |
| Mouse | Pentylenetetrazole (PTZ) | 3.9 | [8] |
| Rat | Pentylenetetrazole (PTZ) | 2.2 | [9] |
Mandatory Visualizations
Caption: Signaling pathway of this compound in a neuron.
Caption: Logical workflow for troubleshooting this compound experiments.
Troubleshooting Guides
Issue 1: High Variability in Electrophysiology Recordings
Q: My whole-cell patch-clamp recordings show significant variability in the response to this compound. What are the potential causes and solutions?
A: Variability in patch-clamp recordings can arise from several factors:
-
Cell Health and Passage Number:
-
Cause: Unhealthy cells or cells at a high passage number can exhibit altered ion channel expression and function.
-
Solution: Use cells at a low, consistent passage number and ensure optimal culture conditions. Discard any cells that appear unhealthy.
-
-
Seal Resistance:
-
Cause: A poor gigaohm seal leads to a noisy baseline and inaccurate current measurements.
-
Solution: Ensure the pipette tip is clean and appropriately fire-polished. Approach the cell slowly and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
-
Series Resistance:
-
Cause: High series resistance can lead to voltage-clamp errors, particularly with large currents.
-
Solution: Use low-resistance pipettes (3-5 MΩ) and monitor series resistance throughout the experiment. Compensate for series resistance using the amplifier's circuitry. If it changes significantly, the recording may need to be discarded.
-
-
KCNQ2/Q3 Expression Levels:
-
Cause: Heterogeneity in the expression of KCNQ2 and KCNQ3 subunits within a cell population can lead to variable responses.
-
Solution: If using a transient transfection system, optimize transfection efficiency. For stable cell lines, periodically verify the expression levels of KCNQ2 and KCNQ3 using techniques like qPCR or Western blotting.
-
-
Compound Precipitation:
-
Cause: this compound has limited aqueous solubility and can precipitate out of solution, especially at higher concentrations or in certain buffers.
-
Solution: Prepare fresh working solutions of this compound from a DMSO stock for each experiment. Visually inspect the solution for any signs of precipitation. Consider the final DMSO concentration in your experimental buffer and keep it low (typically <0.1%).
-
Issue 2: Inconsistent Results in Rubidium Efflux Assays
Q: I am observing a high degree of well-to-well variability in my non-radioactive rubidium efflux assay. How can I improve the consistency?
A: High variability in rubidium efflux assays can often be traced back to the following:
-
Inconsistent Cell Seeding:
-
Cause: Uneven cell density across the wells of the plate will lead to variable amounts of rubidium uptake and efflux.
-
Solution: Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for accurate cell distribution.
-
-
Incomplete Cell Lysis:
-
Cause: If cells are not completely lysed, the measurement of intracellular rubidium will be inaccurate, leading to errors in the calculated efflux.
-
Solution: Ensure the lysis buffer is added to all wells for a sufficient amount of time and with adequate mixing to achieve complete cell lysis.
-
-
Washing Steps:
-
Cause: Inadequate or inconsistent washing after the rubidium loading step can leave behind extracellular rubidium, leading to a high background signal.
-
Solution: Perform multiple, consistent washes with a buffer that does not contain rubidium.
-
-
Time-Dependent Effects:
-
Cause: The kinetics of rubidium efflux can be rapid. Variations in the timing of compound addition, stimulation, and sample collection can introduce significant variability.
-
Solution: Use an automated liquid handling system if available. If performing the assay manually, work with a consistent and efficient workflow to minimize timing differences between wells.
-
Experimental Protocols
Detailed Methodology: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation:
-
Plate CHO cells stably expressing KCNQ2/Q3 channels onto glass coverslips 24-48 hours before the experiment.
-
Use a low-density plating to ensure easy access to individual cells.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell configuration with a gigaohm seal (>1 GΩ).
-
Hold the cell at -80 mV.
-
Apply a voltage step protocol to elicit KCNQ2/Q3 currents (e.g., depolarizing steps from -80 mV to +40 mV in 10 mV increments).
-
Establish a stable baseline current before applying this compound.
-
Perfuse the cell with the external solution containing the desired concentration of this compound. The final DMSO concentration should be kept below 0.1%.
-
Detailed Methodology: Non-Radioactive Rubidium Efflux Assay
-
Cell Seeding:
-
Seed CHO cells stably expressing KCNQ2/Q3 channels into a 96-well plate and grow to confluence.
-
-
Rubidium Loading:
-
Aspirate the culture medium and wash the cells twice with a loading buffer (e.g., a physiological salt solution with KCl replaced by RbCl).
-
Incubate the cells in the loading buffer containing RbCl for 2-4 hours at 37°C.
-
-
Compound Incubation and Stimulation:
-
Wash the cells three times with a pre-stimulation buffer to remove extracellular rubidium.
-
Add the pre-stimulation buffer containing different concentrations of this compound to the wells and incubate for a defined period (e.g., 10-15 minutes).
-
To initiate efflux, add a high-potassium stimulation buffer (e.g., containing 50 mM KCl) to all wells.
-
-
Sample Collection and Analysis:
-
After a short incubation period (e.g., 5-10 minutes), carefully collect the supernatant from each well. This contains the effluxed rubidium.
-
Lyse the remaining cells in the wells with a lysis buffer (e.g., containing a detergent like Triton X-100). This contains the intracellular rubidium.
-
Determine the rubidium concentration in both the supernatant and the cell lysate using an atomic absorption spectrometer.
-
Calculate the percentage of rubidium efflux for each well.
-
References
- 1. N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (this compound): a novel, selective KCNQ2/Q3 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The KCNQ2/3 selective channel opener this compound binds to a novel voltage-sensor domain site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Potassium Channel | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Common artifacts in electrophysiological recordings with ICA-27243
Technical Support Center: ICA-27243
Welcome to the technical support center for this compound, your solution for advanced artifact removal in electrophysiological recordings. This guide provides troubleshooting information and answers to frequently asked questions to help you achieve the cleanest data possible.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A: this compound is a powerful software tool that utilizes Independent Component Analysis (ICA) to identify and remove a wide variety of artifacts from electroencephalography (EEG) and magnetoencephalography (MEG) data.[1] ICA is a signal processing technique that separates a multichannel signal into its independent source signals.[2][3] In the context of electrophysiology, it assumes that the recorded data is a linear mixture of underlying brain and non-brain (artifactual) signals.[1] this compound decomposes your recordings into Independent Components (ICs), allowing you to isolate and remove components corresponding to artifacts like eye blinks, muscle activity, and line noise, before reconstructing the cleaned neural data.[1][3]
Q2: What are the most common artifacts I can remove with this compound?
A: Electrophysiological recordings are susceptible to contamination from both physiological and technical sources.[4][5] this compound is effective at removing many of these, including:
-
Ocular Artifacts: Eye blinks and eye movements (EOG) that create large, low-frequency signals, particularly in frontal electrodes.[6][7][8]
-
Myogenic (Muscle) Artifacts: High-frequency activity from muscle contractions, such as jaw clenching or neck tension (EMG).[8][9]
-
Cardiac Artifacts: Pulse-related artifacts (ECG) caused by the pulsation of scalp arteries.[6][9]
-
Line Noise: Environmental noise from electrical equipment, typically at 50 or 60 Hz.[1]
Q3: How do I distinguish between a neural component and an artifactual component?
A: Classifying ICs is a critical step that requires examining three key pieces of information for each component: its scalp topography , its time course , and its power spectral density .[10] An expert typically labels each component as either neural or artifactual based on its characteristics.[6] For instance, a strong activation focused at the front of the head is often indicative of an eye blink.[6]
Troubleshooting Guides
Problem 1: this compound is not effectively separating my artifacts.
-
Possible Cause 1: Insufficient Data Quality or Quantity.
-
Solution: ICA performance improves with more data. Ensure you have a sufficiently long recording (several minutes is often recommended) for the algorithm to learn the statistical independence of the sources. The dataset should also be clean of major non-stereotyped artifacts before running ICA.[11]
-
-
Possible Cause 2: Data Rank Deficiency.
-
Solution: This can occur if data from some channels are noisy or if the number of channels exceeds the number of independent sources. Before running ICA, it's advisable to remove noisy channels and consider using Principal Component Analysis (PCA) to reduce the data's dimensionality to the number of effective sources.
-
-
Possible Cause 3: Aggressive Pre-processing.
-
Solution: Applying aggressive high-pass filters or automatically rejecting large portions of data before running ICA can sometimes hinder the algorithm's ability to identify stereotyped artifacts like blinks.[11] Try running this compound on data that has undergone minimal pre-processing beyond basic filtering.
-
Problem 2: I've removed the artifact components, but my data still looks noisy.
-
Possible Cause 1: Misclassification of Components.
-
Solution: It's possible that some artifactual components were incorrectly classified as neural and were therefore not removed. Re-examine the scalp topographies, time courses, and power spectra of all components. It may also be that neural components were misclassified as artifacts, leading to a loss of genuine brain signal.[4]
-
-
Possible Cause 2: Presence of Non-Stationary or Overlapping Artifacts.
-
Solution: ICA assumes that artifact sources are spatially stationary.[12] Sudden movements or electrode pops may not be well-separated by ICA. These types of non-stereotyped artifacts are often best handled by rejecting the affected data segments before running ICA.
-
-
Possible Cause 3: Incomplete Removal of Artifacts.
-
Solution: Some artifacts may be represented by more than one IC. Ensure that you have identified and removed all components related to a specific artifact source.
-
Data Presentation: Characteristics of Common Artifacts
The following table summarizes the typical characteristics of common physiological artifacts, which can aid in their identification when classifying Independent Components.
| Artifact Type | Primary Location (Scalp Topography) | Frequency Range | Amplitude | Typical Waveform |
| Eye Blinks (EOG) | Strong frontal positivity | < 4 Hz (Delta/Theta) | High (> 100 µV) | Sharp, stereotyped wave |
| Eye Movements (EOG) | Frontal, with opposite polarity in hemispheres | < 4 Hz (Delta/Theta) | High | Slower, more rounded waves than blinks |
| Muscle Activity (EMG) | Varies (e.g., temporal for jaw, posterior for neck) | > 20 Hz (Beta/Gamma) | High, can be persistent | High-frequency, irregular noise |
| Cardiac (ECG) | Often temporal, can be widespread | ~1-2 Hz (matches heart rate) | Low to moderate | Rhythmic, sharp QRS-like complexes |
| Line Noise | Widespread, can be uniform | 50 Hz or 60 Hz | Varies | Highly regular sinusoidal wave |
Experimental Protocols
Protocol 1: Standard Workflow for Artifact Removal using this compound
This protocol outlines the recommended steps for applying this compound to raw electrophysiological data.
-
Data Loading & Pre-processing:
-
Load your raw multi-channel EEG/MEG data into your analysis environment.
-
Apply a basic band-pass filter (e.g., 1-45 Hz) to remove slow drifts and high-frequency noise. A 50/60 Hz notch filter can also be applied to reduce power line interference.[7]
-
Visually inspect the data and remove any segments containing extreme, non-stereotyped artifacts (e.g., electrode pops, large movement artifacts).
-
-
Running this compound:
-
Launch the this compound tool.
-
Select the pre-processed dataset as input.
-
The algorithm will decompose the data into a set of Independent Components (ICs), equal to the number of channels.
-
-
Component Classification:
-
For each IC, visualize its scalp topography, time course, and power spectrum.
-
Based on the characteristics outlined in the "Data Presentation" table and the visualization diagrams below, classify each component as either "Neural" or "Artifact".
-
-
Artifact Removal and Data Reconstruction:
-
Select all components classified as "Artifact".
-
Use the "Remove Components" function in this compound. This will subtract the activity of the selected artifactual components from the original data.[3]
-
The output will be a new dataset containing the cleaned, artifact-reduced neural signals.
-
-
Validation:
-
Visually compare the original and the cleaned data to confirm the successful removal of artifacts. Pay close attention to channels that were most affected by the artifacts.
-
Visualizations
Workflow for Artifact Removal with this compound
Caption: A high-level workflow for electrophysiological data cleaning using this compound.
Decision Tree for IC Classification
Caption: A simplified decision-making process for classifying an Independent Component (IC).
References
- 1. EEG artifact removal with Blind Source Separation [sccn.ucsd.edu]
- 2. medium.com [medium.com]
- 3. TMSi — an Artinis company — Removing Artifacts From EEG Data Using Independent Component Analysis (ICA) [tmsi.artinis.com]
- 4. Automatic Classification of Artifactual ICA-Components for Artifact Removal in EEG Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new ICA-based fingerprint method for the automatic removal of physiological artifacts from EEG recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Classifying artifacts and neural EEG components using SVM | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. Physiological artifacts in scalp EEG and ear-EEG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroscience Grrl [neurosciencegrrl.net]
- 9. Getting to know EEG artifacts and how to handle them in BrainVision Analyzer [pressrelease.brainproducts.com]
- 10. Hand classification of fMRI ICA noise components - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d. Indep. Comp. Analysis - EEGLAB Wiki [eeglab.org]
- 12. Cleaning artifacts using ICA - FieldTrip toolbox [fieldtriptoolbox.org]
Validation & Comparative
A Comparative Analysis of ICA-27243 and Retigabine: Efficacy as KCNQ Channel Openers
In the landscape of neurotherapeutics, the modulation of voltage-gated potassium channels, specifically the KCNQ (Kv7) family, has emerged as a promising strategy for the treatment of epilepsy and other neuronal hyperexcitability disorders. This guide provides a detailed comparison of two notable KCNQ channel openers: ICA-27243 and retigabine (B32265). While both compounds exert their anticonvulsant effects by enhancing potassium currents, they exhibit distinct pharmacological profiles, including differences in subtype selectivity and binding sites.
Mechanism of Action: A Tale of Two Binding Sites
Both this compound and retigabine function by promoting the open state of KCNQ channels, leading to a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1][2] This shared mechanism underlies their anticonvulsant properties. However, their interaction with the KCNQ channel complex differs significantly.
Retigabine , also known as ezogabine, is a positive allosteric modulator of KCNQ2, KCNQ3, KCNQ4, and KCNQ5 channels.[1][3] Its binding site is located within the pore-forming region of the channel, specifically involving a conserved tryptophan residue in the S5 segment.[4][5] This interaction shifts the voltage dependence of channel activation to more hyperpolarized potentials, thereby increasing the open probability of the channel at resting membrane potentials.[5][6]
In contrast, This compound is a highly selective activator of the heteromeric KCNQ2/Q3 channel, which is the primary molecular correlate of the neuronal M-current.[2][4][7] It is significantly less effective at activating KCNQ4 and KCNQ3/Q5 channels.[7][8] Notably, the binding site for this compound is distinct from that of retigabine and is located within the S1-S4 voltage-sensor domain of the KCNQ channel.[4] This unique binding site contributes to its subtype selectivity.[4]
Mechanism of action for KCNQ channel openers.
In Vitro Efficacy: A Quantitative Comparison
The potency and selectivity of this compound and retigabine have been characterized in various in vitro assays. The following tables summarize key quantitative data from studies on recombinant channels expressed in cell lines.
| Compound | Target | Assay | EC50 (µM) | Reference |
| This compound | KCNQ2/Q3 | ⁸⁶Rb⁺ Efflux | 0.2 | [2][7] |
| KCNQ2/Q3 | Whole-Cell Current | 0.4 | [2][7] | |
| KCNQ4 | ⁸⁶Rb⁺ Efflux | 7.1 | [9] | |
| Retigabine | KCNQ2/3 | Voltage Shift | 1.6 | [10] |
| KCNQ3 | Voltage Shift | 0.6 | [5][11] | |
| KCNQ2 | Voltage Shift | 16.0 | [5] | |
| KCNQ2/3 Heteromers | EC50 | ~1.4-1.6 | [11] |
| Compound | Parameter | KCNQ2/3 | KCNQ2 | KCNQ3 | KCNQ4 | Reference |
| This compound | V₁/₂ Shift (at 10 µM) | -19 mV | - | - | - | [2][7] |
| Retigabine | V₁/₂ Shift (at 10 µM) | ~-30 mV | ~-24 mV | ~-43 mV | ~-14 mV | [6][11] |
In Vivo Efficacy: Anticonvulsant Activity in Animal Models
The anticonvulsant properties of both compounds have been demonstrated in various rodent models of epilepsy. The effective dose 50 (ED₅₀) values provide a measure of their in vivo potency.
| Compound | Animal Model | Species | Route | ED₅₀ (mg/kg) | Reference |
| This compound | Maximal Electroshock (MES) | Mouse | p.o. | 8.4 - 8.6 | [2][7][12] |
| Maximal Electroshock (MES) | Rat | p.o. | 1.5 | [12] | |
| Pentylenetetrazole (PTZ) | Mouse | p.o. | 3.9 | [12] | |
| Pentylenetetrazole (PTZ) | Rat | p.o. | 2.2 | [12] | |
| Retigabine | Maximal Electroshock (MES) | Mouse | i.p. | - | [13][14] |
| Pentylenetetrazole (PTZ) | Mouse | i.p. | - | [13][14] | |
| Amygdala Kindling | Rat | p.o. | - | [3][15] |
Note: Direct comparative ED₅₀ values for retigabine in the same models and conditions as this compound were not consistently available in the searched literature. Retigabine has shown broad efficacy across various models.[3][13][14][15]
Experimental Protocols
Whole-Cell Electrophysiology
Objective: To measure the effect of the compounds on the currents mediated by specific KCNQ channel subtypes expressed in a heterologous system (e.g., Chinese Hamster Ovary (CHO) cells).
Methodology:
-
Cell Culture and Transfection: CHO cells are cultured and stably transfected with the cDNA encoding the desired KCNQ channel subunits (e.g., KCNQ2 and KCNQ3).
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Solutions: The extracellular solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 5 glucose, adjusted to a pH of 7.4. The intracellular (pipette) solution typically contains (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, and 2 ATP, adjusted to a pH of 7.2.
-
Voltage Protocol: To measure channel activation, cells are held at a holding potential (e.g., -80 mV) and then subjected to a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments).
-
Compound Application: The test compound (this compound or retigabine) is applied to the cells via a perfusion system at various concentrations.
-
Data Analysis: The current-voltage (I-V) relationship and the voltage for half-maximal activation (V₁/₂) are determined by fitting the tail currents to a Boltzmann function. The EC₅₀ is calculated from the concentration-response curve.
⁸⁶Rb⁺ Efflux Assay
Objective: To assess the functional activity of KCNQ channels by measuring the efflux of the potassium surrogate, ⁸⁶Rb⁺.
Methodology:
-
Cell Culture: Cells stably expressing the KCNQ channel of interest are grown in multi-well plates.
-
Loading: Cells are incubated with a loading buffer containing ⁸⁶Rb⁺ for a defined period to allow for cellular uptake.
-
Washing: The cells are washed with a buffer to remove extracellular ⁸⁶Rb⁺.
-
Compound Stimulation: A buffer containing the test compound at various concentrations is added to the wells to stimulate channel opening and ⁸⁶Rb⁺ efflux.
-
Efflux Measurement: After a specific incubation time, the supernatant containing the effluxed ⁸⁶Rb⁺ is collected.
-
Cell Lysis: The remaining intracellular ⁸⁶Rb⁺ is released by lysing the cells.
-
Quantification: The amount of ⁸⁶Rb⁺ in the supernatant and the cell lysate is measured using a scintillation counter.
-
Data Analysis: The percentage of ⁸⁶Rb⁺ efflux is calculated for each concentration of the compound, and the EC₅₀ is determined from the concentration-response curve.
In Vivo Anticonvulsant Models
Objective: To evaluate the anticonvulsant efficacy of the compounds in animal models of epilepsy.
Methodology (Maximal Electroshock Seizure - MES Test):
-
Animal Preparation: Rodents (mice or rats) are administered the test compound or vehicle via the desired route (e.g., oral gavage - p.o.).
-
Seizure Induction: After a specific pretreatment time, a maximal electrical stimulus is delivered through corneal or ear-clip electrodes.
-
Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is determined. The ED₅₀, the dose that protects 50% of the animals, is calculated using probit analysis.
Experimental workflow for anticonvulsant drug evaluation.
Conclusion
Both this compound and retigabine are effective KCNQ channel openers with demonstrated anticonvulsant activity. The primary distinction lies in their selectivity and binding sites. This compound offers higher selectivity for the KCNQ2/Q3 heteromer, which may translate to a more targeted therapeutic effect with a potentially different side-effect profile compared to the broader spectrum activity of retigabine. The withdrawal of retigabine from the market in 2017 highlights the ongoing need for the development of novel, selective, and well-tolerated KCNQ channel modulators for the treatment of epilepsy and other neurological disorders. The distinct pharmacological profile of this compound represents a valuable advancement in this therapeutic area.
References
- 1. The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (this compound): a novel, selective KCNQ2/Q3 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retigabine: chemical synthesis to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The KCNQ2/3 selective channel opener this compound binds to a novel voltage-sensor domain site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Determinants of KCNQ (Kv7) K+ Channel Sensitivity to the Anticonvulsant Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Potassium Channel | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. KCNQ3 is the principal target of retigabine in CA1 and subicular excitatory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo profile of this compound [N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide], a potent and selective KCNQ2/Q3 (Kv7.2/Kv7.3) activator in rodent anticonvulsant models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The spectrum of anticonvulsant efficacy of retigabine (ezogabine) in animal models: implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Retigabine - Wikipedia [en.wikipedia.org]
Validating the Selectivity of ICA-27243 for KCNQ2/Q3 Potassium Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ICA-27243, a selective KCNQ2/Q3 potassium channel opener, with other notable KCNQ channel modulators. The data presented herein is supported by established experimental protocols to assist researchers in evaluating the utility of this compound for their specific research applications.
Comparative Analysis of KCNQ Channel Openers
This compound has emerged as a valuable pharmacological tool due to its selective activation of KCNQ2/Q3 channels, which are crucial regulators of neuronal excitability.[1][2][3] The following table summarizes the quantitative data on the potency of this compound in comparison to the less selective KCNQ openers, Retigabine and Flupirtine (B1215404).
| Compound | Target | EC50 (µM) | Selectivity Profile | Binding Site |
| This compound | KCNQ2/Q3 | 0.2 - 0.4 [2][4] | Highly selective for KCNQ2/Q3. [1][2] At least 10-fold selective over KCNQ4 and essentially inactive at KCNQ3/Q5 or KCNQ3 homomers.[5][6] | Voltage-Sensor Domain (VSD) [3][5] |
| KCNQ4 | ~7.1 - 9.7[6][7] | |||
| KCNQ3/Q5 | >30 - >100[6][7][8] | |||
| Retigabine | KCNQ2/3 | - | Non-selective activator of KCNQ2-KCNQ5 channels. [9][10] | Pore Domain (S5-S6) [3][11] |
| KCNQ2 | - | |||
| KCNQ3 | - | |||
| KCNQ4 | - | |||
| KCNQ5 | - | |||
| Flupirtine | KCNQ2-5 | - | Pan-Kv7.2–Kv7.5 agonist. [12][13] Also interacts with other receptors.[13][14] | Pore Domain [13] |
Experimental Protocols
The validation of KCNQ channel opener selectivity is primarily achieved through electrophysiological and ion flux assays. These methods allow for the direct measurement of ion channel activity in response to chemical compounds.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the effects of compounds on ion channel function. It provides high-resolution data on channel gating properties, including the voltage-dependence of activation and current amplitude.[15]
Objective: To determine the effect of this compound and other modulators on the activity of specific KCNQ channel subtypes expressed in a heterologous system (e.g., CHO or HEK293 cells).
Methodology:
-
Cell Culture: Cells stably or transiently expressing the KCNQ channel subtype of interest are cultured on glass coverslips.
-
Patch-Clamp Recording: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Protocol: A series of voltage steps are applied to the cell to elicit ion channel currents. For KCNQ channels, a typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then applying depolarizing steps to a range of positive potentials.
-
Compound Application: The compound of interest is applied to the cell via the extracellular solution.
-
Data Analysis: The resulting currents are recorded and analyzed. The effect of the compound is quantified by measuring the shift in the voltage at which half of the channels are activated (V1/2) and the change in the maximal current amplitude.[15] Concentration-response curves are then generated to calculate EC50 values.[16]
⁸⁶Rb⁺ Efflux Assay
This is a functional, medium-to-high-throughput assay that measures the movement of ions through potassium channels. It is a reliable method for screening and characterizing compounds that modulate KCNQ channel activity.
Objective: To measure the potentiation of KCNQ channel activity by compounds like this compound.
Methodology:
-
Cell Loading: Cells expressing the target KCNQ channels are incubated with a loading buffer containing ⁸⁶Rb⁺ (a radioactive potassium surrogate).
-
Wash Step: The cells are washed to remove excess extracellular ⁸⁶Rb⁺.
-
Compound Incubation: The cells are then incubated with the test compound at various concentrations.
-
Stimulation: A high-potassium solution is added to depolarize the cells and open the voltage-gated KCNQ channels, allowing ⁸⁶Rb⁺ to exit the cells.
-
Measurement: The amount of ⁸⁶Rb⁺ released into the supernatant is measured using a scintillation counter.
-
Data Analysis: The amount of ⁸⁶Rb⁺ efflux is proportional to the activity of the KCNQ channels. The data is used to generate concentration-response curves and determine the EC50 of the compound.[2][6]
Visualizing Experimental and Biological Pathways
To further elucidate the experimental validation process and the biological context of this compound's action, the following diagrams are provided.
Caption: Experimental workflow for validating ion channel selectivity.
Caption: Signaling pathway of KCNQ2/Q3 channel activation.
References
- 1. Selective KCNQ2/3 Potassium Channel Opener ICA-069673 Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (this compound): a novel, selective KCNQ2/Q3 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The KCNQ2/3 selective channel opener this compound binds to a novel voltage-sensor domain site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. Discovery of Novel Retigabine Derivatives as Potent KCNQ4 and KCNQ5 Channel Agonists with Improved Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Determinants of KCNQ (Kv7) K+ Channel Sensitivity to the Anticonvulsant Retigabine | Journal of Neuroscience [jneurosci.org]
- 11. Retigabine: Bending Potassium Channels to Our Will - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjgnet.com [wjgnet.com]
- 13. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Concomitant facilitation of GABAA receptors and KV7 channels by the non-opioid analgesic flupirtine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of a medium-throughput electrophysiological assay for KCNQ2/3 channel openers using QPatch HT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Cross-Validation of ICA-27243's Neuromodulatory Effects Using Genetic Models: A Comparative Analysis
A deep dive into the experimental evidence supporting the selective action of ICA-27243 on KCNQ2/3 potassium channels, cross-validated with genetic models and compared against other KCNQ channel openers.
This guide provides a comprehensive comparison of this compound, a selective KCNQ2/Q3 potassium channel opener, with other relevant compounds. It details the experimental data from key studies, including those that use genetic models to validate the compound's mechanism of action. This information is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Analysis of KCNQ Channel Openers
This compound is a potent and selective activator of KCNQ2/Q3 channels, which are crucial for regulating neuronal excitability.[1] Its efficacy and selectivity have been benchmarked against other KCNQ channel modulators, such as the non-selective opener Retigabine (B32265) and other selective compounds.
| Compound | Target | EC50 (KCNQ2/Q3) | Mechanism of Action | Anticonvulsant Activity (MES model ED50) | Reference |
| This compound | KCNQ2/Q3 selective | 0.2 µM (86Rb+ efflux)[1], 0.4 µM (whole-cell currents)[1] | Binds to a novel site in the S1-S4 voltage-sensor domain (VSD).[2] | 8.4 mg/kg (mouse)[1] | Wickenden et al., 2008[1]; Padilla et al., 2009[2] |
| Retigabine (Ezogabine) | KCNQ2-5 non-selective | ~1 µM | Binds to the channel pore domain, stabilized by a conserved tryptophan residue. | Effective in MES and other seizure models.[3] | Wuttke et al., 2005; Schenzer et al., 2005 |
| ICA-069673 | KCNQ2/3 selective | 0.69 µM (rubidium efflux) | Binds to the voltage sensor domain, similar to this compound.[4] | Attenuates spinal nociceptive transmission.[4] | Amato et al., 2011[4] |
Cross-Validation with Genetic Models
The selectivity of this compound for KCNQ2-containing channels has been unequivocally demonstrated using conditional knockout (cKO) mouse models. These genetic models provide the highest level of target validation.
In a pivotal study, the effects of this compound were tested on CA1 pyramidal neurons from control mice, mice with a conditional deletion of Kcnq2 (Kcnq2 cKO), and mice with a conditional deletion of Kcnq3 (Kcnq3 cKO).[5]
Key Findings:
-
In control (wild-type) mice , this compound effectively silenced neuronal firing.[5]
-
In Kcnq3 cKO mice , where KCNQ2 can still form homomeric channels, this compound substantially reduced the tonic firing rate, demonstrating its action on KCNQ2 channels.[5]
-
Crucially, in Kcnq2 cKO mice , this compound failed to inhibit action potential firing.[5][6]
This genetic evidence confirms that the inhibitory effects of this compound are mediated through its interaction with the KCNQ2 subunit.
Signaling Pathways and Mechanism of Action
This compound's mechanism of action is distinct from that of non-selective openers like Retigabine. While Retigabine interacts with the pore domain of KCNQ channels, this compound binds to the voltage-sensor domain. This interaction leads to a hyperpolarizing shift in the voltage-dependence of channel activation, making it easier for the channel to open at lower membrane potentials.[1][2] This increased potassium efflux hyperpolarizes the neuron, reducing its excitability and suppressing seizure-like activity.
Experimental Workflows
The validation of this compound's effects relies on a combination of in vitro and in vivo experimental models. A typical workflow involves initial screening for channel activity, followed by electrophysiological characterization, and finally, in vivo testing for anticonvulsant efficacy.
Logical Framework for Genetic Cross-Validation
The use of genetic models such as knockout mice is a powerful tool for validating the on-target effects of a pharmacological agent. The logic is straightforward: if the compound's effect is abolished in an animal lacking the purported target, it provides strong evidence for that specific mechanism of action.
Experimental Protocols
Whole-Cell Electrophysiology
-
Objective: To measure the effect of this compound on the voltage-dependence of KCNQ2/Q3 channel activation.
-
Cell Line: Chinese hamster ovary (CHO) cells stably expressing heteromultimeric KCNQ2/Q3 channels.
-
Method: Whole-cell currents are recorded using a patch-clamp amplifier. A double-pulse voltage protocol is employed to measure the shift in the half-maximal activation voltage (V1/2) and the change in peak current amplitude.[7]
-
Procedure:
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
A pre-pulse to a specific voltage is applied to determine the baseline channel activity.
-
A test pulse to a range of voltages is then applied to elicit channel opening and measure the current.
-
The protocol is repeated in the presence of varying concentrations of this compound.
-
The V1/2 is calculated by fitting the conductance-voltage relationship to a Boltzmann function. A negative shift in V1/2 indicates that the channel opens at more hyperpolarized potentials.[1]
-
Rubidium Efflux Assay
-
Objective: To provide a medium-throughput functional screen for KCNQ2/Q3 channel openers.
-
Principle: Rubidium (Rb+) is used as a surrogate for potassium (K+). Cells are loaded with Rb+, and the efflux of Rb+ through open KCNQ channels is measured.
-
Method:
-
CHO cells expressing KCNQ2/Q3 are incubated in a loading buffer containing RbCl for several hours.[8]
-
The cells are then washed to remove extracellular Rb+.
-
A stimulation buffer containing a high concentration of K+ (to depolarize the cells and open the channels) and the test compound (e.g., this compound) is added.[9]
-
After a short incubation period, the supernatant (containing effluxed Rb+) is collected.
-
The remaining intracellular Rb+ is extracted by lysing the cells.
-
The amount of Rb+ in the supernatant and the cell lysate is quantified using atomic absorption spectrometry.[10][11]
-
The percentage of Rb+ efflux is calculated, with an increase indicating channel opening.
-
Maximal Electroshock (MES) Seizure Model
-
Objective: To assess the in vivo anticonvulsant efficacy of this compound.
-
Animal Model: Male CF-1 or C57BL/6 mice.[12]
-
Principle: A maximal electroshock applied through corneal electrodes induces a tonic-clonic seizure, characterized by tonic extension of the hindlimbs. The ability of a compound to prevent the hindlimb tonic extension is a measure of its anticonvulsant activity.[12][13]
-
Procedure:
-
Mice are administered this compound or vehicle via oral gavage.
-
At the time of predicted peak effect, a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[12][14]
-
The mice are observed for the presence or absence of the tonic hindlimb extension.
-
The effective dose 50 (ED50), the dose at which 50% of the animals are protected from the seizure, is calculated.[12]
-
References
- 1. N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (this compound): a novel, selective KCNQ2/Q3 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The KCNQ2/3 selective channel opener this compound binds to a novel voltage-sensor domain site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuronal potassium channel openers in the management of epilepsy: role and potential of retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective KCNQ2/3 Potassium Channel Opener ICA-069673 Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conditional Deletions of Epilepsy-Associated KCNQ2 and KCNQ3 Channels from Cerebral Cortex Cause Differential Effects on Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a medium-throughput electrophysiological assay for KCNQ2/3 channel openers using QPatch HT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acseusa.org [acseusa.org]
- 9. A medium-throughput functional assay of KCNQ2 potassium channels using rubidium efflux and atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rubidium efflux as a tool for the pharmacological characterisation of compounds with BK channel opening properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aurorabiomed.com [aurorabiomed.com]
- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 13. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
A Comparative Guide to the In Vivo Anticonvulsant Profiles of KCNQ Openers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticonvulsant performance of several key KCNQ potassium channel openers. By summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways, this document aims to be a valuable resource for researchers in the fields of epilepsy and neuroscience.
Introduction to KCNQ Openers
Voltage-gated potassium channels of the KCNQ family (Kv7) are crucial regulators of neuronal excitability. The opening of these channels leads to a hyperpolarizing potassium current that stabilizes the neuronal membrane potential and reduces the likelihood of repetitive firing, making them a key target for anticonvulsant therapies. This guide focuses on a comparative analysis of established and next-generation KCNQ openers, including the first-generation compounds retigabine (B32265) (ezogabine) and flupirtine (B1215404), and newer agents such as pynegabine (HN37) and CB03. These newer compounds have been developed to improve upon the efficacy and side-effect profiles of their predecessors.
Mechanism of Action: KCNQ Channel Modulation
KCNQ openers act as positive allosteric modulators of KCNQ2-5 channels, which are predominantly expressed in the nervous system. By binding to a specific site on the channel, these compounds facilitate their opening at more negative membrane potentials, thereby increasing the M-current. This enhanced potassium efflux hyperpolarizes the neuron, raises the threshold for action potential generation, and ultimately suppresses neuronal hyperexcitability that underlies seizure activity.
Comparative Anticonvulsant Profiles
The following tables summarize the available in vivo data for various KCNQ openers in established preclinical models of epilepsy. The Protective Index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), is a key indicator of a drug's therapeutic window.
Table 1: Anticonvulsant Efficacy in the Maximal Electroshock (MES) Seizure Model
The MES test is a model of generalized tonic-clonic seizures.
| Compound | Animal Model | ED50 (mg/kg) | Data Source |
| Retigabine | Mouse | 8.7 (i.p.) | [1] |
| Flupirtine | Mouse | 15 (i.p.) | [2] |
| Pynegabine (HN37) | Mouse | Qualitatively more potent than retigabine | [3] |
| CB03 | Mouse (ICR) | Part of PI calculation | [4] |
Table 2: Anticonvulsant Efficacy in the Pentylenetetrazol (PTZ) Seizure Model
The PTZ test is a model for generalized myoclonic and clonic seizures.
| Compound | Animal Model | ED50 (mg/kg) | Data Source |
| Retigabine | Mouse | 1.3 (s.c.) | [1] |
| Flupirtine | Rat | Effective (dose not specified) | [5] |
| Pynegabine (HN37) | Not specified | Not specified | |
| CB03 | Not specified | Not specified |
Table 3: Anticonvulsant Efficacy in the 6-Hz Seizure Model
The 6-Hz test is a model of therapy-resistant partial seizures.
| Compound | Animal Model | ED50 (mg/kg) | Data Source |
| Retigabine | Mouse | 9.8 (i.p.) | [1] |
| Flupirtine | Not specified | Not specified | |
| Pynegabine (HN37) | Mouse | Effective | [6] |
| CB03 | Mouse (C57BL/6) | Dose-dependent prevention | [4] |
Table 4: Adverse Effect Profile and Protective Index
The rotarod test is used to assess motor coordination and potential neurological deficits.
| Compound | Animal Model | TD50 (mg/kg, rotarod) | Protective Index (TD50/ED50 in MES) | Data Source |
| Retigabine | Mouse | 22 (i.p.) | ~2.5 | [1] |
| Flupirtine | Not specified | Not specified | Not specified | |
| Pynegabine (HN37) | Not specified | Better safety margin than retigabine | Not specified | [6] |
| CB03 | Mouse (ICR, male) | Part of PI calculation | 4.23 | [4] |
| CB03 | Mouse (ICR, female) | Part of PI calculation | 3.77 | [4] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Maximal Electroshock (MES) Test
-
Purpose: To model generalized tonic-clonic seizures and assess a compound's ability to prevent seizure spread.
-
Apparatus: A convulsive stimulator with corneal electrodes.
-
Procedure:
-
Animals (typically mice or rats) are administered the test compound or vehicle at various doses.
-
At the time of peak drug effect, a supramaximal electrical stimulus (e.g., 50-60 Hz) is delivered via corneal electrodes for a short duration (e.g., 0.2 seconds).
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
-
Endpoint: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
Pentylenetetrazol (PTZ) Test
-
Purpose: To model generalized myoclonic and clonic seizures.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
A convulsant dose of pentylenetetrazol is administered, typically via subcutaneous (s.c.) injection.
-
Animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures, characterized by clonic spasms of the limbs and body.
-
Protection is defined as the absence of a generalized clonic seizure.
-
-
Endpoint: The ED50, the dose that protects 50% of the animals from generalized clonic seizures, is determined.
6-Hz Seizure Test
-
Purpose: To model therapy-resistant partial seizures.
-
Procedure:
-
Following administration of the test compound or vehicle, a low-frequency (6 Hz) electrical stimulus of longer duration (e.g., 3 seconds) is delivered via corneal electrodes.
-
The stimulus intensity is typically set at a level that produces seizures in 97% of vehicle-treated animals (CC97).
-
Animals are observed for the presence of seizure activity, characterized by a stun posture with forelimb clonus and twitching of the vibrissae.
-
Protection is defined as the absence of this seizure behavior.
-
-
Endpoint: The ED50, the dose that protects 50% of the animals from seizures, is calculated.
Rotarod Test
-
Purpose: To assess motor coordination and identify potential neurological toxicity.
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
-
Procedure:
-
Animals are trained to walk on the rotating rod.
-
After administration of the test compound or vehicle, animals are placed back on the rotarod.
-
The latency to fall off the rod is recorded. A predetermined cutoff time is typically used.
-
-
Endpoint: The median toxic dose (TD50), the dose that causes 50% of the animals to fall from the rod, is determined.
Conclusion
The landscape of KCNQ openers as anticonvulsants is evolving, with newer-generation compounds demonstrating promise for improved efficacy and safety profiles compared to first-generation agents like retigabine and flupirtine. Preclinical data for compounds such as pynegabine (HN37) and CB03 suggest a wider therapeutic window, a critical factor for the development of successful antiepileptic drugs.[4][6] While direct comparative studies with comprehensive quantitative data are still emerging, the available evidence strongly supports the continued investigation of KCNQ channels as a prime target for the development of novel and more effective treatments for epilepsy. This guide provides a foundational comparison to aid researchers in this endeavor.
References
- 1. Comparative anticonvulsant efficacy in the corneal kindled mouse model of partial epilepsy: Correlation with other seizure and epilepsy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retigabine and flupirtine exert neuroprotective actions in organotypic hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preclinical overview of cb03 kcnq2/3 channel opener for epilepsy [aesnet.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
ICA-27243: A Comparative Analysis of Ion Channel Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity and performance of ICA-27243, a potent potassium channel opener, against a range of other ion channels. The data presented is compiled from published experimental findings to offer an objective overview for research and drug development applications.
Overview of this compound
This compound is a selective activator of KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels, which are key regulators of neuronal excitability. By opening these channels, this compound hyperpolarizes the neuronal membrane, leading to a decrease in firing frequency. This mechanism of action has positioned this compound as a valuable tool for studying neuronal function and as a potential therapeutic agent for conditions characterized by neuronal hyperexcitability, such as epilepsy.[1][2] Its efficacy is underscored by its distinct binding site on the voltage-sensor domain (VSD) of the KCNQ channel, which differs from other non-selective KCNQ openers that typically bind to the pore domain.[3]
Quantitative Selectivity Profile
The following table summarizes the potency of this compound against its primary target, KCNQ2/Q3, and other ion channels, based on electrophysiological and ion flux assays.
| Ion Channel | Assay Type | Cell Line | Measured Effect (EC50/IC50) | Selectivity Fold (vs. KCNQ2/Q3) | Reference |
| KCNQ2/Q3 | 86Rb+ Efflux | CHO | 0.2 µM (EC50) | - | [2][4] |
| Whole-Cell Electrophysiology | CHO | 0.4 µM (EC50) | - | [2][4] | |
| KCNQ4 | 86Rb+ Efflux | CHO | 7.1 µM (EC50) | ~35x | [4] |
| Whole-Cell Electrophysiology | CHO | 9.7 µM (EC50) | ~24x | [4] | |
| KCNQ3/Q5 | 86Rb+ Efflux | CHO | >10 µM (Significant activation at 10 µM) | >50x | [4] |
| GABAA Receptor (α1β2γ2) | Whole-Cell Electrophysiology | WSS-1 | No significant effect at 30 µM | >75x | [4] |
| Voltage-gated Sodium Channels (neuronal) | Not specified | Not specified | No effect reported | High | [5] |
| Voltage-gated Calcium Channels | Not specified | Not specified | No effect reported | High | [5] |
Signaling Pathway and Selectivity
The selectivity of this compound is attributed to its unique interaction with the voltage-sensing domain of KCNQ channels. The following diagram illustrates the targeted activation of KCNQ2/Q3 channels by this compound, leading to neuronal hyperpolarization, in contrast to its minimal impact on other ion channels.
Experimental Methodologies
The data presented in this guide were primarily generated using two key experimental techniques: 86Rb+ efflux assays and whole-cell patch-clamp electrophysiology.
86Rb+ Efflux Assay
This high-throughput functional assay measures the activity of potassium channels by quantifying the efflux of Rubidium-86 (86Rb+), a radioactive potassium surrogate, from cells.
Experimental Workflow:
Key Protocol Details:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected with plasmids encoding the human KCNQ channel subunits.
-
Loading Buffer: Cells are incubated with a loading buffer containing 86RbCl.
-
Assay Buffer: A low potassium buffer is used to wash the cells and during the compound incubation step.
-
Stimulation Buffer: A high potassium buffer is used to depolarize the cell membrane and activate the voltage-gated KCNQ channels, leading to 86Rb+ efflux.
-
Data Analysis: The amount of 86Rb+ in the supernatant is expressed as a percentage of the total 86Rb+ loaded into the cells. Concentration-response curves are then generated to determine the EC50 values.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents from a single cell, providing detailed information about channel activity and modulation by compounds.
Experimental Workflow:
Key Protocol Details:
-
Cell Lines: CHO or other suitable cell lines (e.g., WSS-1 for GABAA) stably expressing the ion channel of interest.
-
Extracellular Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with pH adjusted to 7.4.
-
Intracellular Solution (in mM): Typically contains potassium gluconate or KCl, MgCl2, EGTA, HEPES, and ATP, with pH adjusted to 7.2.
-
Voltage Protocols: Specific voltage-clamp protocols are used to elicit channel currents. For KCNQ channels, a typical protocol involves holding the cell at a depolarized potential (e.g., -20 mV or -40 mV) to generate a tonic outward current, to which the effect of the compound is measured. For other channels, specific activation protocols are employed (e.g., a depolarizing step from a hyperpolarized potential for NaV channels, or application of GABA for GABAA receptors).
-
Data Analysis: The potentiation of the current by this compound is measured and plotted against the compound concentration to calculate the EC50 value. For inhibitory effects, the percentage of current block is used to determine the IC50.
Conclusion
The available data robustly demonstrates that this compound is a highly selective opener for KCNQ2/Q3 potassium channels. Its potency against KCNQ2/Q3 is significantly greater than for other KCNQ channel subtypes, and it shows minimal to no activity on other major classes of neuronal ion channels at concentrations where it fully activates its primary target. This high degree of selectivity makes this compound an invaluable pharmacological tool for the specific modulation of M-currents in research settings and a promising candidate for therapeutic development.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (this compound): a novel, selective KCNQ2/Q3 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The KCNQ2/3 selective channel opener this compound binds to a novel voltage-sensor domain site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
ICA-27243: A Selective KCNQ2/Q3 Potassium Channel Opener With No Direct Effects on GABA-Activated Channels
For Immediate Release
A comprehensive review of available data indicates that the compound ICA-27243, a potent and selective opener of KCNQ2/Q3 potassium channels, does not exert direct modulatory effects on GABA-activated chloride channels. This high degree of selectivity distinguishes it from other compounds that exhibit anticonvulsant properties through different mechanisms, such as direct modulation of the GABAergic system. This guide provides a comparative analysis of this compound with established modulators of GABA-activated channels, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Ion Channel Modulators
The following table summarizes the quantitative data on the activity of this compound and comparator compounds on their respective primary targets and on GABA-activated channels.
| Compound | Primary Target | Potency (EC50/IC50) on Primary Target | Effect on GABA-Activated Channels |
| This compound | KCNQ2/Q3 Potassium Channels | 0.4 µM (whole-cell currents)[1] | No significant effect reported[1][2] |
| Diazepam | GABA-A Receptors | ~50-200 nM (binding affinity) | Positive Allosteric Modulator |
| Retigabine | KCNQ2/3/4/5 Potassium Channels | ~1-10 µM (channel activation) | Positive Allosteric Modulator (at higher concentrations, ≥10 µM) |
Mechanism of Action: A Clear Distinction
This compound's mechanism of action is centered on the activation of KCNQ2/Q3 channels, which are voltage-gated potassium channels crucial for regulating neuronal excitability. By opening these channels, this compound increases potassium efflux, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal firing. This mechanism is particularly relevant in the context of epilepsy, where neuronal hyperexcitability is a key pathological feature.[1][3]
In contrast, compounds like benzodiazepines (e.g., Diazepam) and, to a lesser extent at higher concentrations, Retigabine, exert their effects by directly modulating GABA-A receptors. These receptors are ligand-gated ion channels that, upon activation by the neurotransmitter GABA, conduct chloride ions into the neuron, leading to hyperpolarization and inhibition of neuronal activity. Positive allosteric modulators of GABA-A receptors enhance the effect of GABA, thereby increasing inhibitory neurotransmission.
The selectivity of this compound for KCNQ2/Q3 channels over GABA-activated channels has been a key finding in its pharmacological profiling.[1][2] Studies have shown that its anticonvulsant activity can be achieved in the absence of direct effects on GABAergic transmission.[2]
Signaling Pathways and Experimental Workflow
To illustrate the distinct mechanisms of action and the experimental approach to determine selectivity, the following diagrams are provided.
Caption: Signaling pathways of this compound and GABA-A receptor modulators.
Caption: Workflow for determining the selectivity of this compound.
Experimental Protocols
KCNQ2/Q3 Channel Activity Assay (Whole-Cell Patch-Clamp Electrophysiology)
This protocol is adapted from methodologies used to characterize KCNQ channel openers.[1]
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human KCNQ2 and KCNQ3 subunits.
-
Recording Configuration: Whole-cell patch-clamp.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
-
Procedure:
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
Voltage steps are applied to elicit KCNQ2/Q3 currents. A typical protocol involves a depolarizing step to +40 mV for 1-2 seconds.
-
A stable baseline current is established before the application of this compound.
-
This compound is perfused at various concentrations to determine the concentration-response relationship.
-
The increase in outward current is measured to quantify the agonistic activity of the compound. The EC50 value is calculated from the concentration-response curve.
-
GABA-A Receptor Activity Assay (Whole-Cell Patch-Clamp Electrophysiology)
This protocol is a standard method for assessing the modulation of GABA-A receptors.
-
Cell Line: Human Embryonic Kidney (HEK293) cells or a similar cell line stably expressing recombinant human GABA-A receptors (e.g., α1β2γ2 subunits).
-
Recording Configuration: Whole-cell patch-clamp.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
-
Procedure:
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
A submaximal concentration of GABA (e.g., EC20) is applied to elicit a baseline inward chloride current.
-
After establishing a stable baseline response to GABA, the cells are pre-incubated with this compound for a defined period (e.g., 1-2 minutes).
-
GABA is then co-applied with this compound.
-
The amplitude of the GABA-induced current in the presence of this compound is compared to the baseline current. A lack of significant change in current amplitude indicates no modulatory effect. For positive modulators like diazepam, a significant potentiation of the GABA-induced current is expected.
-
Conclusion
References
- 1. N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (this compound): a novel, selective KCNQ2/Q3 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo profile of this compound [N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide], a potent and selective KCNQ2/Q3 (Kv7.2/Kv7.3) activator in rodent anticonvulsant models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The KCNQ2/3 selective channel opener this compound binds to a novel voltage-sensor domain site - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of ICA-27243 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic index of ICA-27243, a selective KCNQ2/Q3 potassium channel opener, in established preclinical models of epilepsy. The performance of this compound is compared with the alternative KCNQ channel opener, retigabine (B32265). This document summarizes key experimental data, offers detailed methodologies for the cited experiments, and presents visual representations of critical concepts and workflows to aid in the assessment of this compound's potential as an anticonvulsant agent.
Mechanism of Action: KCNQ2/Q3 Channel Activation
This compound exerts its anticonvulsant effects by selectively targeting and activating KCNQ2/Q3 potassium channels.[1][2] These channels are crucial regulators of neuronal excitability, and their activation leads to a hyperpolarization of the neuronal membrane, making it more difficult for neurons to fire action potentials. This mechanism effectively reduces the likelihood of seizure initiation and propagation.
Comparative Efficacy and Therapeutic Index
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the toxic dose and the therapeutic dose. A higher TI indicates a wider margin of safety. In preclinical studies, the TI is often estimated by comparing the dose required to produce a therapeutic effect (e.g., ED50 for anticonvulsant activity) with the dose that causes adverse effects (e.g., TD50 for motor impairment).
This compound has demonstrated broad-spectrum anticonvulsant activity in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents.[3] The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the PTZ model suggests activity against absence and myoclonic seizures.
Table 1: Preclinical Efficacy of this compound
| Species | Model | Efficacy (ED50, mg/kg, p.o.) | Reference |
| Mouse | MES | 8.6 | [3] |
| Rat | MES | 1.5 | [3] |
| Mouse | PTZ | 3.9 | [3] |
| Rat | PTZ | 2.2 | [3] |
Adverse effects of this compound were evaluated using the open-field locomotor activity and Rotorod tests. In rats, the dose causing a 50% reduction in locomotor activity (TD50) was 40 mg/kg (p.o.), and no motor impairment was observed on the Rotorod at doses up to 100 mg/kg (p.o.).[4]
Table 2: Preclinical Toxicity of this compound in Rats
| Test | Toxicity (TD50, mg/kg, p.o.) | Reference |
| Open-Field Locomotor Activity | 40 | [4] |
| Rotorod | >100 | [4] |
Based on this data, the therapeutic index for this compound in rats can be estimated.
Table 3: Estimated Therapeutic Index of this compound in Rats
| Model | Therapeutic Index (TD50 / ED50) |
| MES | 26.7 (40 / 1.5) |
| PTZ | 18.2 (40 / 2.2) |
Comparison with Retigabine
Retigabine is another KCNQ channel opener that has been used clinically as an anticonvulsant.[5] Preclinical data for retigabine allows for a comparison of its therapeutic profile with that of this compound. In mice, retigabine showed motor impairment in the rotarod test at a dose of 79 mg/kg (p.o.).[6] While direct ED50 values for retigabine in the same MES and PTZ studies as this compound are not available in the searched literature, its broad-spectrum anticonvulsant activity is well-documented.[7][8] The protective index (TD50/ED50) for retigabine hydrochloride was reported to be greater than unity in most preclinical models, with the exception of the subcutaneous pentylenetetrazol-induced seizure model in rats where it was 0.7.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key in vivo assays used to evaluate the efficacy and safety of this compound.
Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds that prevent the spread of seizures.
-
Animals: Male CF-1 mice or Sprague-Dawley rats are commonly used.[9]
-
Drug Administration: The test compound or vehicle is administered orally (p.o.) at a predetermined time before the electroshock.
-
Procedure: A 60 Hz alternating current (50 mA for mice, 150 mA for rats) is delivered for 0.2 seconds via corneal electrodes.[9] Prior to stimulation, the corneas are treated with a local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) and saline to ensure proper electrical contact.[9]
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[9] An animal is considered protected if this component is absent.
-
Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
Pentylenetetrazole (PTZ)-Induced Seizure Test
This model is used to identify compounds effective against myoclonic and absence seizures.
-
Animals: Male CF-1 mice or Sprague-Dawley rats are typically used.
-
Drug Administration: The test compound or vehicle is administered p.o. prior to PTZ injection.
-
Procedure: A convulsant dose of pentylenetetrazole (e.g., 35-40 mg/kg, i.p. for a sub-convulsive kindling model in mice) is administered.[10] For acute seizure models, a higher dose is used. The animals are then observed for a set period (e.g., 30 minutes).[11]
-
Endpoint: The presence and latency to generalized clonic seizures are recorded. Protection is defined as the absence of these seizures within the observation period.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from PTZ-induced seizures, is determined.
Rotorod Test
This test assesses motor coordination and balance, which can be impaired by centrally acting drugs.
-
Apparatus: A rotating rod apparatus with adjustable speed is used.
-
Procedure: Animals are placed on the rotating rod, which is typically set to accelerate from a low speed (e.g., 4 rpm) to a higher speed (e.g., 40 rpm) over a period of time (e.g., 300 seconds).[12]
-
Endpoint: The latency to fall from the rod is recorded for each animal.
-
Data Analysis: The dose that causes a 50% reduction in the time spent on the rod (TD50) compared to vehicle-treated animals is calculated.
Open Field Test
This test is used to evaluate general locomotor activity and anxiety-like behavior.
-
Apparatus: A square or circular arena with walls to prevent escape.[2]
-
Procedure: The animal is placed in the center of the open field, and its activity is recorded by a video tracking system for a specified duration (e.g., 5-10 minutes).[13]
-
Endpoints: Key parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.[14]
-
Data Analysis: A significant reduction in total distance traveled is indicative of motor impairment. The dose that causes a 50% reduction in locomotor activity (TD50) is determined.
Conclusion
The preclinical data presented in this guide indicate that this compound is a potent and selective KCNQ2/Q3 potassium channel opener with a promising therapeutic index in rodent models of epilepsy. Its efficacy in both the MES and PTZ seizure models suggests a broad spectrum of anticonvulsant activity. The significant separation between the effective doses for seizure protection and the doses causing motor impairment points to a favorable safety profile in these preclinical assessments. Further investigation is warranted to fully characterize the therapeutic potential of this compound for the treatment of epilepsy.
References
- 1. Open field test for mice [protocols.io]
- 2. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Retigabine: the newer potential antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tga.gov.au [tga.gov.au]
- 7. researchgate.net [researchgate.net]
- 8. The spectrum of anticonvulsant efficacy of retigabine (ezogabine) in animal models: implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 12. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 13. grokipedia.com [grokipedia.com]
- 14. maze.conductscience.com [maze.conductscience.com]
Safety Operating Guide
Proper Disposal Procedures for ICA-27243
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
ICA-27243 is a potent and selective KCNQ2/Q3 potassium channel opener utilized in research for its antiepileptic and anticonvulsant properties. While specific disposal protocols for this compound are not explicitly detailed in publicly available safety data sheets, general principles of laboratory chemical waste management must be strictly followed to ensure safety and regulatory compliance. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, treating it as a hazardous chemical waste, with particular attention to its halogenated organic structure.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for its proper handling and management.
| Property | Value | Source |
| Molecular Weight | 268.65 g/mol | [1] |
| Molecular Formula | C12H7ClF2N2O | [1] |
| EC50 for KCNQ2/Q3 | 0.38 μM | [2][3] |
| EC50 in 86Rb+ efflux assay | 0.2 μM | [1][3] |
| Solubility in DMSO | 54 mg/mL (201.0 mM) | [1] |
| Storage Temperature | Powder: -20°C for 3 years | [1] |
| In solvent: -80°C for 1 year | [1] |
Experimental Protocols: Disposal of this compound
The disposal of this compound, as with any laboratory chemical, should be approached with a clear and systematic procedure to minimize risks and environmental impact. The following protocol is based on general best practices for hazardous chemical waste disposal.
Materials Required
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container, compatible with chlorinated organic compounds.
-
Hazardous waste labels.
-
Secondary containment for the waste container.
Disposal Procedure
-
Waste Identification and Segregation :
-
Treat all this compound, whether in solid form or in solution, as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Given that this compound is a chlorinated organic compound, it should be segregated into a dedicated halogenated organic waste stream.[4] Wastes containing chlorinated solvents often require specific disposal methods, such as high-temperature incineration, and are typically more expensive to dispose of.[5]
-
-
Containerization :
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" or "N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide." Avoid using abbreviations or chemical formulas.[7]
-
List all constituents and their approximate concentrations if it is a mixed waste stream.
-
Indicate the date when the waste was first added to the container.
-
-
Storage :
-
Store the waste container in a designated satellite accumulation area within the laboratory.[1] This area should be away from general lab traffic and incompatible materials.
-
Ensure the storage area is well-ventilated.
-
-
Disposal Request and Collection :
-
Once the waste container is full, or in accordance with your institution's policies, submit a hazardous waste pickup request to your EHS office.
-
Do not dispose of this compound down the sink or in the regular trash.[2][7] Improper disposal can lead to environmental contamination and legal penalties.[3]
-
-
Decontamination of Empty Containers :
-
For containers that held this compound, they should be triple-rinsed with a suitable solvent.[6]
-
The rinsate must be collected and disposed of as hazardous waste.[6]
-
After thorough decontamination, deface all labels on the empty container before disposing of it as regular non-hazardous waste, in accordance with institutional guidelines.[2]
-
Mandatory Visualizations
Logical Workflow for this compound Disposal
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. vumc.org [vumc.org]
- 3. danielshealth.com [danielshealth.com]
- 4. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 5. otago.ac.nz [otago.ac.nz]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: Comprehensive Handling Protocols for ICA-27243
For Immediate Implementation: This document provides crucial safety and logistical guidance for the handling and disposal of ICA-27243, a potent and selective KCNQ2/Q3 potassium channel opener. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
This compound is recognized for its anticonvulsant properties and is a valuable tool for researchers in neuroscience and drug development.[1][2] Proper handling is paramount due to its biological activity. The following procedures are based on information from safety data sheets and best laboratory practices.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is mandatory when handling this compound in solid or solution form. The following table outlines the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes of the compound in solution or contact with the powder. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin absorption, which is a potential route of exposure. |
| Body Protection | A standard laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. A fume hood is required when handling the powder or preparing stock solutions to avoid inhalation of dust. | Minimizes the risk of inhaling the compound, which could have systemic effects due to its potent biological activity. |
Operational Plans: From Receipt to Disposal
A systematic workflow is critical for the safe and effective use of this compound. The following diagram illustrates the key stages of handling, from initial receipt of the compound to its final disposal.
Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Recommended long-term storage for the powder is at -20°C for up to 3 years.[3]
2. Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of stock solutions should be conducted in a chemical fume hood.
-
Wear all prescribed PPE.
-
To prepare a stock solution, carefully weigh the required amount of this compound powder.
-
This compound is soluble in DMSO and Ethanol.[3] For in vivo experiments, a common solvent is a mixture of 10% DMSO and 90% Corn Oil.[2]
-
Add the solvent to the powder slowly and mix gently until fully dissolved.
-
Stock solutions in a solvent can be stored at -80°C for up to one year.[3]
3. Experimentation:
-
When using this compound in your experiments, continue to wear appropriate PPE.
-
Handle all solutions containing this compound with care to avoid splashes and aerosols.
-
Work in a well-ventilated area.
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, clearly labeled hazardous waste container.
-
Unused solutions of this compound should also be collected in a separate, labeled hazardous waste container for liquid chemical waste.
2. Disposal Procedure:
-
Do not dispose of this compound down the drain or in regular trash.
-
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
By implementing these safety protocols, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
